Product packaging for 4-Tert-butyl-2-(hydroxymethyl)phenol(Cat. No.:CAS No. 6638-87-5)

4-Tert-butyl-2-(hydroxymethyl)phenol

Cat. No.: B1203067
CAS No.: 6638-87-5
M. Wt: 180.24 g/mol
InChI Key: YBCYCPJHEXJDAN-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(hydroxymethyl)phenol (CAS 6638-87-5) is a sterically hindered phenol that serves as a versatile building block in organic synthesis and materials science. Its molecular structure features a phenolic hydroxyl group, which is central to its primary function as an effective antioxidant. The bulky tert-butyl group provides steric hindrance, stabilizing the phenoxyl radical formed when the compound acts as a radical scavenger, thereby preventing oxidative degradation in various materials . This mechanism is crucial in research areas focused on developing stabilizers for polymers, rubbers, lubricants, and other organic substrates susceptible to oxidation . Beyond its direct antioxidant applications, this compound is valued as a key precursor in supramolecular chemistry. Its hydroxymethyl group offers a reactive handle for further chemical transformations, enabling its use in the synthesis of more complex molecular architectures, such as ligands for metal complexes or specialized monomers for polymer chemistry . Researchers utilize this multifunctionality to create novel compounds with tailored properties. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B1203067 4-Tert-butyl-2-(hydroxymethyl)phenol CAS No. 6638-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-6,12-13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYCPJHEXJDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216604
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6638-87-5
Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
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Record name NSC48468
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Record name 2-Hydroxy-5-tert-butylbenzyl alcohol
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Record name 2-HYDROXY-5-TERT-BUTYLBENZYL ALCOHOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol, a valuable intermediate in various fields of chemical research and development. The document details the primary synthesis pathway, experimental protocols, and relevant characterization data.

Introduction

This compound, also known as 2-hydroxy-5-tert-butylbenzyl alcohol, is an organic compound with applications in the synthesis of more complex molecules, including phenolic resins, antioxidants, and potential pharmaceutical agents. Its structure, featuring a sterically hindered phenol and a reactive hydroxymethyl group, makes it a versatile building block. This guide focuses on the most common and direct synthetic route to this molecule: the selective mono-hydroxymethylation of 4-tert-butylphenol.

Core Synthesis Pathway: Electrophilic Aromatic Substitution

The primary pathway for the synthesis of this compound is the base-catalyzed hydroxymethylation of 4-tert-butylphenol using formaldehyde as the electrophile. This reaction is a classic example of an electrophilic aromatic substitution on a highly activated phenol ring.

The reaction proceeds via the formation of a phenoxide ion in the presence of a base, which significantly enhances the nucleophilicity of the aromatic ring. The electron-donating hydroxyl and tert-butyl groups direct the incoming electrophile (formaldehyde) predominantly to the ortho positions. Formaldehyde, in an aqueous basic solution, exists in equilibrium with its hydrated form, methanediol. The phenoxide ion then attacks the carbon atom of formaldehyde, leading to the formation of a hydroxymethyl group on the aromatic ring.

Controlling the stoichiometry of the reactants is crucial for the selective synthesis of the mono-hydroxymethylated product. An excess of formaldehyde or prolonged reaction times can lead to the formation of the di-substituted product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol, and potentially to polymerization.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established chemical principles for the hydroxymethylation of phenols, adapted for selective mono-substitution.

Materials:

  • 4-tert-butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (1.0-1.2 equivalents). Stir the mixture until the phenol has completely dissolved to form the sodium phenoxide salt.

  • Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 1.0-1.1 equivalents) dropwise at room temperature. The controlled addition of a stoichiometric amount of formaldehyde is critical to favor mono-substitution.

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 40-60°C and maintain it for several hours (e.g., 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify it with dilute hydrochloric acid until it reaches a pH of approximately 5-6. This will protonate the phenoxide and precipitate the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield can vary depending on the specific reaction conditions and purification efficiency.

ParameterValue
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Typical Yield 60-75%
Appearance White to off-white solid
Melting Point 52-55 °C

Characterization Data (Expected)

The following are the expected spectroscopic data for this compound based on its structure and data for analogous compounds.

Spectroscopic Data Expected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.30 (m, 1H, Ar-H), 6.90-7.00 (m, 1H, Ar-H), 6.70-6.80 (m, 1H, Ar-H), 4.80 (s, 2H, -CH₂OH), 2.50-3.50 (br s, 2H, -OH), 1.30 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ 154.0 (Ar C-OH), 142.0 (Ar C-C(CH₃)₃), 128.0 (Ar C-H), 126.0 (Ar C-H), 124.0 (Ar C-CH₂OH), 116.0 (Ar C-H), 65.0 (-CH₂OH), 34.0 (-C(CH₃)₃), 31.5 (-C(CH₃)₃)
IR (KBr, cm⁻¹) 3400-3200 (br, O-H stretch), 3050-3000 (Ar C-H stretch), 2960-2850 (Aliphatic C-H stretch), 1600, 1500 (Ar C=C stretch), 1230 (C-O stretch), 1010 (C-O stretch)
Mass Spectrometry (EI) m/z 180 (M⁺), 165, 149, 121, 91

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4_TBP 4-tert-butylphenol Product 4-tert-butyl-2- (hydroxymethyl)phenol 4_TBP->Product 1. Formaldehyde Formaldehyde Formaldehyde->Product 2. Base NaOH (aq) Base->Product Heat 40-60°C Heat->Product Experimental_Workflow Start Start Dissolve Dissolve 4-tert-butylphenol in aqueous NaOH Start->Dissolve Add_FA Add Formaldehyde (1.0-1.1 eq) dropwise Dissolve->Add_FA React Heat at 40-60°C (2-4 hours) Add_FA->React Workup Cool and acidify with HCl React->Workup Extract Extract with organic solvent Workup->Extract Wash_Dry Wash with brine and dry (MgSO4) Extract->Wash_Dry Purify Solvent removal and column chromatography Wash_Dry->Purify End Pure Product Purify->End

Physicochemical Properties of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document pertains to 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (CAS RN: 88-26-6) , as there is a greater availability of technical data for this isomer. It is often colloquially referred to by names similar to the requested "4-tert-butyl-2-(hydroxymethyl)phenol," which may lead to ambiguity.

Introduction

2,6-di-tert-butyl-4-(hydroxymethyl)phenol is a sterically hindered phenolic compound with significant applications as an antioxidant and a versatile intermediate in organic synthesis. Its structure, featuring two bulky tert-butyl groups flanking a hydroxyl group and a hydroxymethyl group at the para position, imparts unique chemical and physical properties. These characteristics are critical for its function in preventing oxidation in materials such as plastics, elastomers, and petroleum products. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Data

The quantitative physicochemical properties of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol are summarized in the table below for easy reference by researchers and drug development professionals.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[1]
Molecular Weight 236.35 g/mol [1][2]
Melting Point 139 - 141 °C[1][3]
Boiling Point 306 - 307 °C at 760 mmHg (estimated)[4]
Water Solubility 312.6 mg/L at 25 °C (estimated)[4]
LogP (Octanol/Water Partition Coefficient) 3.504 (estimated)[4][5]
pKa (Strongest Acidic) 10.73 (predicted)[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of phenolic compounds like 2,6-di-tert-butyl-4-(hydroxymethyl)phenol are outlined below. These protocols are based on established analytical techniques.

Determination of Melting Point

The melting point can be determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Boiling Point

The boiling point of high-boiling compounds is often determined under reduced pressure to prevent decomposition.

  • Apparatus: A distillation setup with a vacuum pump, manometer, and a heating mantle is assembled.

  • Procedure: A sample of the compound is placed in the distillation flask. The system is evacuated to a specific pressure. The sample is then heated until it boils.

  • Measurement: The temperature of the vapor and the pressure are recorded. The boiling point at atmospheric pressure can be extrapolated using a nomograph.

Determination of Water Solubility

The shake-flask method is a common technique for determining water solubility.[6]

  • Sample Preparation: An excess amount of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is added to a known volume of deionized water in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol/Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is crucial in drug development. It can be determined by the shake-flask method.

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is dissolved in either the water-saturated octanol or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined by a suitable analytical method like HPLC.

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis Workflow

2,6-di-tert-butyl-4-(hydroxymethyl)phenol can be synthesized from 4-tert-butylphenol. The following diagram illustrates a typical synthesis workflow.

SynthesisWorkflow Reactant1 4-tert-butylphenol Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Formaldehyde Reactant2->Intermediate Reactant3 Sodium Hydroxide Reactant3->Intermediate Solvent Water Solvent->Intermediate Acid Hydrochloric Acid Intermediate->Acid Stirring for 4-6 days Product 2,6-di-tert-butyl-4-(hydroxymethyl)phenol Acid->Product Acidification & Phase Separation Purification Purification (Crystallization from Chloroform) Product->Purification Purification->Product Isolated Product

Caption: Synthesis workflow for 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.

References

An In-depth Technical Guide to 4-tert-butyl-2-(hydroxymethyl)phenol (CAS 6638-87-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butyl-2-(hydroxymethyl)phenol (CAS 6638-87-5), a substituted phenolic compound. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from studies on its structural analogs, including the precursor 4-tert-butylphenol and related di-substituted phenols. This guide covers the physicochemical properties, a representative synthesis protocol, and discusses the potential biological activities and mechanisms of action based on its chemical class. The information is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-5-tert-butylbenzyl alcohol, is a white crystalline solid.[1] Its chemical structure features a phenol ring substituted with a tert-butyl group at the para position and a hydroxymethyl group at an ortho position. This substitution pattern, particularly the bulky tert-butyl group, sterically hinders the phenolic hydroxyl group, which is characteristic of many synthetic antioxidants.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6638-87-5[4]
Molecular Formula C₁₁H₁₆O₂[4]
Molecular Weight 180.24 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2-hydroxy-5-tert-butylbenzyl alcohol, 2-OHtBuBz alcohol[4]
Appearance White crystalline solid[1]
LogP 2.3[4]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general and plausible method involves the controlled hydroxymethylation of 4-tert-butylphenol. The following protocol is a representative synthesis based on established chemical principles for the preparation of hydroxybenzyl alcohols.[5]

Representative Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 4-tert-butylphenol with formaldehyde in a basic medium.

Materials:

  • 4-tert-butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Tertiary alkanol (e.g., tert-butyl alcohol)

  • Hexane

  • Water

  • Carbon dioxide (gas or dry ice)

  • Hydrochloric acid (HCl) for final pH adjustment if necessary

Procedure:

  • In a reaction vessel, form a single-phase, substantially anhydrous liquid mixture of 4-tert-butylphenol, formaldehyde, and a tertiary alkanol. The molar ratio of phenol to formaldehyde should be carefully controlled to favor mono-substitution.

  • Introduce a catalytic amount of a miscible base, such as sodium hydroxide, to the mixture.

  • Maintain the reaction temperature below 25°C to control the reaction rate and selectivity.

  • After the reaction is complete, neutralize the basic catalyst by bubbling carbon dioxide gas through the solution or by the addition of crushed dry ice.

  • Remove the tertiary alkanol from the reaction mixture by distillation under reduced pressure.

  • To the residue, add hexane to precipitate the product.

  • Wash the resulting crystals with additional hexane and then with water to remove impurities.

  • Further purify the product by recrystallization from a suitable solvent if necessary.

Expected Outcome: The synthesis should yield this compound as a crystalline solid. The yield and purity would need to be determined by standard analytical techniques such as NMR, IR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4_tert_butylphenol 4-tert-butylphenol Reaction_Vessel Reaction Vessel (<25°C) 4_tert_butylphenol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_Vessel Solvent Solvent (e.g., tert-butanol) Solvent->Reaction_Vessel Neutralization Neutralization (CO2) Reaction_Vessel->Neutralization Solvent_Removal Solvent Removal (Distillation) Neutralization->Solvent_Removal Precipitation Precipitation (Hexane) Solvent_Removal->Precipitation Washing Washing (Hexane, Water) Precipitation->Washing Final_Product This compound Washing->Final_Product

Representative synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, based on its chemical structure as a hindered phenol, and the known activities of its precursor, 4-tert-butylphenol, and the related compound, 2,4-di-tert-butylphenol, we can infer potential biological roles.

Antioxidant Activity

Substituted phenols, especially those with bulky alkyl groups ortho to the hydroxyl group, are well-known for their antioxidant properties.[2][3] The mechanism of action is believed to involve the donation of the hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby terminating oxidative chain reactions. The resulting phenoxy radical is stabilized by the electron-donating tert-butyl group and by steric hindrance, which prevents it from propagating the radical chain.

G Phenol This compound (Ar-OH) Free_Radical Free Radical (R•) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical H• donation Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical accepts H•

General mechanism of free radical scavenging by a hindered phenol.

The antioxidant activity of the related compound, 2,4-di-tert-butylphenol (2,4-DTBP), has been quantified in several studies.

Table 2: Antioxidant Activity of 2,4-di-tert-butylphenol (Structural Analog)

AssayIC₅₀ ValueReference
DPPH Radical Scavenging 60 µg/mL[6]
ABTS Radical Scavenging 17 µg/mL[6]
Metal Chelating Activity 20 µg/mL[6]
Cytotoxicity and Other Biological Effects

The precursor, 4-tert-butylphenol, has been shown to exhibit selective cytotoxicity towards melanocytes at concentrations above 100 µM.[7] It has also been implicated in skin depigmentation and is considered a potential endocrine disruptor. Studies on 2,4-di-tert-butylphenol have demonstrated cytotoxic effects against HeLa cells with an IC₅₀ value of 10 μg/mL.[3]

Potential Signaling Pathway Involvement

Research on 4-tert-butylphenol suggests it may influence cellular signaling pathways related to stress responses and inflammation. For instance, in human melanocytes, 4-tert-butylphenol exposure has been shown to sensitize the cells to dendritic cell-mediated killing, a process relevant to vitiligo.[7] This involves the upregulation of stress proteins like HSP70 and alterations in the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors. While this pathway has not been directly demonstrated for this compound, it represents a plausible area of investigation given the structural similarities.

G 4_TBP 4-tert-butylphenol (Stress Inducer) Melanocyte Melanocyte 4_TBP->Melanocyte exposure HSP70 HSP70 Upregulation Melanocyte->HSP70 TRAIL_R TRAIL Receptor Upregulation Melanocyte->TRAIL_R DC Dendritic Cell HSP70->DC activation Killing Selective Cell Killing TRAIL_R->Killing sensitization DC->Killing mediation

Hypothesized signaling in melanocytes based on 4-tert-butylphenol studies.

Applications and Future Directions

Given its structural similarity to known antioxidants, this compound holds potential as a stabilizer in various materials.[3][8] Its biological activities, while not yet well-defined, suggest that it could be a subject of interest in medicinal chemistry and toxicology. Future research should focus on:

  • Developing and optimizing a specific synthesis protocol for high-purity this compound.

  • Conducting in vitro and in vivo studies to directly assess its antioxidant, cytotoxic, and endocrine-disrupting potential.

  • Investigating its effects on specific cellular signaling pathways to elucidate its mechanism of action.

Conclusion

This compound is a substituted phenol with potential applications stemming from its likely antioxidant properties. While direct research on this compound is limited, this guide provides a foundational understanding based on the chemistry of hindered phenols and studies of its close structural analogs. Further research is warranted to fully characterize its synthesis, biological activities, and safety profile, which will be crucial for its potential application in drug development and other scientific fields.

References

Spectral Analysis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral analysis of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of published experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on fundamental principles of spectroscopy and provides illustrative data from a closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. The methodologies provided are standard protocols applicable to the analysis of this and similar phenolic compounds.

Chemical Structure and Properties

  • IUPAC Name: 4-(tert-butyl)-2-(hydroxymethyl)phenol

  • CAS Number: 6638-87-5[1]

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

Predicted Spectral Data Summary

The following tables summarize the predicted and expected spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogues.

¹H NMR Spectral Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Singlet (broad)1HAr-OH
~7.2 - 7.4Doublet1HAr-H (meta to -OH)
~7.0 - 7.2Doublet of Doublets1HAr-H (ortho to -tert-butyl)
~6.8 - 7.0Doublet1HAr-H (ortho to -OH)
~4.6 - 4.8Singlet2H-CH₂ -OH
~4.5 - 5.5Singlet (broad)1H-CH₂-OH
~1.3Singlet9H-C(CH₃ )₃
¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm)Assignment
~155C -OH (aromatic)
~142C -tert-butyl (aromatic)
~128C -H (aromatic)
~126C -H (aromatic)
~125C -CH₂OH (aromatic)
~115C -H (aromatic)
~65-C H₂-OH
~34-C (CH₃)₃
~31-C(C H₃)₃
IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H Stretch (phenolic and alcoholic)
3100 - 3000MediumC-H Stretch (aromatic)
2960 - 2850StrongC-H Stretch (aliphatic)
1600 - 1450Medium-StrongC=C Stretch (aromatic ring)
1260 - 1200StrongC-O Stretch (phenol)
1050 - 1000StrongC-O Stretch (primary alcohol)
850 - 800StrongC-H Bend (para-substituted ring)
Mass Spectrometry Data (Predicted)
m/zRelative IntensityAssignment
180High[M]⁺ (Molecular Ion)
165High[M - CH₃]⁺
151Medium[M - CH₂OH]⁺
147Medium[M - H₂O - CH₃]⁺
123Medium[M - C(CH₃)₃]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde. The following is a general protocol adapted from the synthesis of related compounds.

Materials:

  • 4-tert-butylphenol

  • Formaldehyde solution (37% in H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask.

  • 4-tert-butylphenol is added to the flask, and the mixture is stirred until the phenol is completely dissolved.

  • The solution is cooled to room temperature, and formaldehyde solution is added dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of hydrochloric acid until the solution is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Synthesis Workflow

G reagents 4-tert-butylphenol + Formaldehyde + NaOH reaction Hydroxymethylation Reaction (Stirring at Room Temp) reagents->reaction quench Acidic Quench (HCl) reaction->quench extraction Solvent Extraction (Diethyl Ether) quench->extraction drying Drying and Filtration (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data is processed using standard NMR software.

Infrared (IR) Spectroscopy:

  • IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

  • The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectral Analysis Workflow

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_sample Dissolve in CDCl3 nmr_1h ¹H NMR nmr_sample->nmr_1h nmr_13c ¹³C NMR nmr_sample->nmr_13c data_analysis Data Interpretation and Structure Confirmation nmr_1h->data_analysis nmr_13c->data_analysis ir_sample Prepare KBr Pellet or use ATR ftir FTIR Spectroscopy ir_sample->ftir ftir->data_analysis ms_sample Introduce sample into MS ei_ms Electron Ionization MS ms_sample->ei_ms ei_ms->data_analysis product Purified Product cluster_nmr cluster_nmr product->cluster_nmr cluster_ir cluster_ir product->cluster_ir cluster_ms cluster_ms product->cluster_ms

Caption: Workflow for the spectral analysis of a synthesized compound.

Illustrative Spectral Data of an Analogue: 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

The following data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (CAS 16373-02-7) is provided for illustrative purposes.[2]

¹H NMR Data of Analogue
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.21d1HAr-H
6.99d1HAr-H
4.84s2H-CH₂-
1.44s9H-C(CH₃)₃
1.31s9H-C(CH₃)₃
Mass Spectrometry Data of Analogue
m/zRelative IntensityAssignment
236High[M]⁺
221High[M - CH₃]⁺
205Medium[M - CH₂OH]⁺
177Medium[M - C(CH₃)₃]⁺

Conclusion

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental crystallographic data for 4-tert-butyl-2-(hydroxymethyl)phenol is not publicly available at the time of this writing. The structural data presented herein is based on the closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, which provides a strong predictive basis for the molecular geometry and conformational behavior of the title compound.

Introduction

This compound is a substituted phenolic compound of interest in various fields, including polymer chemistry and as a potential building block in organic synthesis. Its molecular structure, characterized by a bulky tert-butyl group and a reactive hydroxymethyl group ortho to the phenolic hydroxyl, dictates its chemical reactivity, physical properties, and potential for intermolecular interactions. This guide provides a detailed analysis of its molecular structure and conformational preferences, drawing upon crystallographic data from a closely related analogue and established spectroscopic principles.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) at C1, a hydroxymethyl group (-CH₂OH) at C2, and a tert-butyl group (-C(CH₃)₃) at C4. The presence of the ortho-hydroxymethyl group allows for the formation of an intramolecular hydrogen bond with the phenolic hydroxyl group, which significantly influences the molecule's conformation.

Key Structural Features

The key structural features are derived from the crystal structure of the closely related 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

  • Aromatic Ring: The phenol ring is expected to be planar.[1]

  • Intramolecular Hydrogen Bonding: A significant feature is the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the ortho-hydroxymethyl group. This interaction forms a six-membered pseudo-ring (S(6) ring motif).[1]

  • Conformation of the S(6) Ring: This six-membered ring, formed by the intramolecular hydrogen bond, typically adopts a half-chair conformation.[1]

  • Bond Lengths and Angles: The phenolic C-O bond is shorter than the alcoholic C-O bond due to conjugation with the aromatic ring.[1] The bond angles around the sp² hybridized carbons of the aromatic ring will be approximately 120°, while those around the sp³ hybridized carbons of the substituents will be closer to 109.5°.

Tabulated Crystallographic Data for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol

The following tables summarize the key bond lengths and angles for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol, which serve as a model for this compound.

Bond Length (Å)
Phenolic C-O1.3820 (19)
Alcoholic C-O1.447 (2)
Average tert-butyl C-C (ring)1.54

Table 1: Selected Bond Lengths for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

Angle Degrees (°)
C-C-O (phenolic)119.21 (13)
C-C-O (alcoholic)111.99 (13)
O-H···O (intramolecular)146 (2)
Aromatic Ring Internal Angles116.49 - 123.95

Table 2: Selected Bond Angles for 2,4-di-tert-butyl-6-(hydroxymethyl)phenol[1].

Conformational Analysis

The conformation of this compound is dominated by the orientation of the hydroxymethyl group relative to the phenolic hydroxyl group. The formation of the intramolecular hydrogen bond significantly stabilizes a conformation where these two groups are in proximity.

The primary rotational freedom exists around the C2-C(hydroxymethyl) bond and the C1-O(phenolic) bond. The bulky tert-butyl group at the para position does not directly impose steric hindrance on the ortho-substituent but influences the overall electronic properties of the ring.

Due to the intramolecular hydrogen bond, the most stable conformer will have the hydroxyl of the hydroxymethyl group oriented towards the phenolic hydroxyl group. Rotation around the C-C bond of the hydroxymethyl group would lead to a higher energy conformer where this hydrogen bond is broken.

Experimental Protocols

Synthesis of ortho-Hydroxymethylated 4-tert-butylphenol

A general method for the synthesis of ortho-hydroxymethylated phenols involves the reaction of the parent phenol with formaldehyde in the presence of a base. The following is a representative protocol adapted from the synthesis of related compounds[2].

Materials:

  • 4-tert-butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

  • Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves completely.

  • Cool the solution to ambient temperature.

  • Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.

  • Acidify the reaction mixture by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

  • Separate the yellow, oily organic phase and wash it with three 500 ml portions of water.

  • Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.

  • Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

  • Evaporate the chloroform to yield the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl protons (a singlet around 1.3 ppm), the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts of the hydroxyl protons can provide evidence for hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy:

  • The IR spectrum will be crucial for confirming the presence of the hydroxyl groups and investigating the intramolecular hydrogen bonding. A broad band in the region of 3200-3600 cm⁻¹ is characteristic of O-H stretching. The presence of a relatively sharp band at higher frequency within this region, which does not shift upon dilution, would be strong evidence for an intramolecular hydrogen bond.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

Visualizations

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_correlation Data Correlation and Final Model comp_start Initial Structure Generation dft DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft pes Potential Energy Surface Scan dft->pes conf Identification of Stable Conformers pes->conf freq Frequency Calculations conf->freq correlation Comparison of Theoretical and Experimental Data freq->correlation synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) synthesis->nmr ir IR Spectroscopy (Dilution Studies) synthesis->ir xray X-ray Crystallography (if single crystals obtained) synthesis->xray nmr->correlation ir->correlation xray->correlation final_model Refined Conformational Model correlation->final_model

Caption: Workflow for Conformational Analysis.

Conclusion

The molecular structure of this compound is characterized by a planar phenolic ring with key substitutions that allow for the formation of a stabilizing intramolecular hydrogen bond. This interaction is the dominant factor in determining its preferred conformation. While direct crystallographic data is not available, analysis of the closely related 2,4-di-tert-butyl-6-(hydroxymethyl)phenol provides a robust model for its structural parameters. The synthesis can be achieved through established methods for the hydroxymethylation of phenols. A combination of computational modeling and spectroscopic techniques is essential for a comprehensive understanding of its conformational landscape. This guide provides a foundational understanding for researchers and professionals working with this and related phenolic compounds.

References

Technical Guide: Solubility of 4-tert-butyl-2-(hydroxymethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the experimental protocols for determining solubility and provides a framework for data presentation.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group and a hydroxymethyl group. This structure imparts a combination of lipophilic (tert-butyl group) and hydrophilic (hydroxyl and hydroxymethyl groups) characteristics, influencing its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various industrial processes. The principle of "like dissolves like" suggests that its solubility will be significant in polar organic solvents due to the presence of hydroxyl groups capable of hydrogen bonding.

Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)Method
MethanolGravimetric
EthanolGravimetric
AcetoneGravimetric
Ethyl AcetateGravimetric
TolueneGravimetric
HeptaneGravimetric
User-defined

Note: This table is intended as a template. Researchers should populate it with their own experimental data.

Experimental Protocols

The following section details the gravimetric method for determining the solubility of this compound in organic solvents. This method is straightforward and reliable for solid compounds.

Gravimetric Method for Solubility Determination

The gravimetric method involves preparing a saturated solution of the solute at a specific temperature, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Temperature probe

  • Vials or flasks with secure caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or room-temperature syringe to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step removes any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the mass of the filtered saturated solution.

    • Place the evaporation dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Periodically remove the dish, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating complete solvent evaporation.

    • The final constant mass is the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Mass of solvent: Subtract the mass of the dissolved solute from the total mass of the filtered saturated solution.

    • Solubility ( g/100 g solvent):

    • Solubility (mole fraction, x):

      • Calculate the moles of the solute and the solvent.

      x = moles of solute / (moles of solute + moles of solvent)

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess solute to known mass of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter into pre-weighed container withdraw->filter weigh_solution Weigh saturated solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate weigh_solute Weigh dissolved solute (constant mass) evaporate->weigh_solute calculate Calculate solubility (g/100g solvent, mole fraction) weigh_solute->calculate end_node End calculate->end_node

Caption: Experimental workflow for gravimetric solubility determination.

This guide provides the necessary framework for researchers to determine and present the solubility data for this compound. Adherence to these standardized protocols will ensure data accuracy and reproducibility.

Thermal Stability of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butyl-2-(hydroxymethyl)phenol. Due to the limited availability of direct studies on this specific molecule, this guide synthesizes data from structurally similar compounds, including alkylated phenols, phenolic resins, and other phenolic antioxidants. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development and handling of this compound.

Executive Summary

This compound is a bifunctional molecule incorporating both a sterically hindered phenol and a primary alcohol. This structure suggests its potential utility as an antioxidant, a monomer for polymerization, and an intermediate in organic synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide covers key aspects of its thermal behavior, including anticipated decomposition pathways and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for interpreting its thermal behavior.

PropertyThis compound4-tert-butylphenol2,6-di-tert-butyl-4-methylphenol (BHT)
Molecular Formula C₁₁H₁₆O₂C₁₀H₁₄OC₁₅H₂₄O
Molecular Weight 180.24 g/mol 150.22 g/mol 220.35 g/mol
Melting Point Not reported99-101 °C70-73 °C
Boiling Point Not reported236-238 °C265 °C

Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For phenolic compounds, this technique is used to determine the onset of decomposition and the temperature ranges of different degradation steps.

Table 2: Representative TGA Data for Related Phenolic Compounds

CompoundOnset of Decomposition (Nitrogen Atmosphere)Major Mass Loss RegionReference
Phenolic Resin~150-200 °C300-500 °C[1]
4-tert-butylphenol~142 °C142-204 °C[2]
BHT~150 °C150-250 °C[3]

Based on this data, it is anticipated that this compound will exhibit an onset of thermal degradation in the range of 140-200 °C. The initial mass loss is likely associated with the decomposition of the hydroxymethyl group, followed by the degradation of the alkylated phenol backbone at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material. For this compound, DSC can be used to determine its melting point and any exothermic or endothermic events related to decomposition.

Table 3: Representative DSC Data for a Related Phenolic Compound

CompoundMelting Point (Endotherm)Decomposition (Exotherm/Endotherm)Reference
4-tert-butylphenol102.55 °C175.54 °C (Endotherm)[2]

The decomposition of phenolic compounds can be either endothermic or exothermic, depending on the specific reaction pathways and the atmosphere.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is likely to proceed through a multi-step mechanism involving the hydroxymethyl group and the tert-butyl group. A plausible decomposition pathway is illustrated below.

G Proposed Thermal Decomposition Pathway A This compound B Intermediate I (Loss of water) A->B Dehydration E Further Degradation (Loss of tert-butyl group) A->E Dealkylation C Intermediate II (Quinone Methide) B->C Rearrangement D Decomposition Products (e.g., 4-tert-butylphenol, formaldehyde) C->D Fragmentation F Char Residue D->F E->F

Caption: Proposed thermal decomposition pathway for this compound.

This proposed pathway involves initial dehydration of the hydroxymethyl group, potentially leading to the formation of a reactive quinone methide intermediate. Subsequent fragmentation could yield 4-tert-butylphenol and formaldehyde. At higher temperatures, dealkylation of the tert-butyl group is also a likely degradation route, ultimately leading to a char residue.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

G TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis A Weigh 5-10 mg of This compound B Place sample in an alumina or platinum crucible A->B C Place crucible in TGA instrument B->C D Purge with nitrogen at a flow rate of 20-50 mL/min C->D E Equilibrate at 30 °C D->E F Heat from 30 °C to 600 °C at a heating rate of 10 °C/min E->F G Record mass loss as a function of temperature F->G H Determine onset of decomposition G->H I Identify temperature ranges of mass loss steps H->I

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

This protocol outlines the key steps for performing TGA on a phenolic compound. The use of an inert atmosphere (nitrogen) is crucial to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) Protocol

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Analysis A Weigh 2-5 mg of This compound B Hermetically seal sample in an aluminum pan A->B C Place sample and reference pans in DSC cell B->C D Purge with nitrogen at a flow rate of 20-50 mL/min C->D E Equilibrate at a temperature below the expected melting point D->E F Heat at a controlled rate (e.g., 10 °C/min) to a temperature above the decomposition point E->F G Record heat flow as a function of temperature F->G H Determine melting point (if any) G->H I Identify endothermic and exothermic events H->I

References

An In-depth Technical Guide on the Core Antioxidant Mechanism of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenolic compounds are a well-established class of antioxidants that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. 4-tert-butyl-2-(hydroxymethyl)phenol is a synthetic phenolic compound with a structure suggestive of potent antioxidant activity. The key structural features contributing to this potential are the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, and the sterically hindering tert-butyl group, which enhances the stability of the resulting phenoxy radical. The hydroxymethyl group at the ortho position may further modulate its antioxidant and biological activity. Understanding the precise antioxidant mechanism of this compound is crucial for its potential application in pharmaceuticals and as a stabilizer in various materials.

Core Antioxidant Mechanisms: Radical Scavenging

The primary antioxidant mechanism of phenolic compounds like this compound involves the direct scavenging of free radicals. This is primarily achieved through two main pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus neutralizing the radical and forming a stable phenoxy radical. The stability of this phenoxy radical is crucial for the antioxidant's effectiveness, as an unstable radical could potentially initiate new radical chain reactions. The bulky tert-butyl group in this compound provides steric hindrance, which contributes to the stability of the phenoxy radical.

  • Single-Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation and an anion of the free radical. The radical cation can then deprotonate to form a phenoxy radical.

The following diagram illustrates the general mechanism of radical scavenging by a phenolic antioxidant.

General Radical Scavenging Mechanism of Phenolic Antioxidants cluster_HAT Hydrogen Atom Transfer (HAT) Phenol Phenolic Antioxidant (Ar-OH) PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical + R• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule + H• from Ar-OH Potential Activation of the Nrf2-ARE Pathway Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) Oxidative Stress->Nrf2_Keap1 Induces dissociation Phenolic Compound 4-tert-butyl-2- (hydroxymethyl)phenol (Potential Activator) Phenolic Compound->Nrf2_Keap1 May induce dissociation Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Nrf2 translocation ARE ARE (DNA) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates DPPH Radical Scavenging Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Dilutions of Test Compound B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F ABTS Radical Scavenging Assay Workflow A Generate ABTS•+ (ABTS + K2S2O8) B Dilute ABTS•+ to Absorbance of 0.7 A->B D Mix Sample and Diluted ABTS•+ B->D C Prepare Sample Dilutions C->D E Incubate (6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 Value F->G

A Technical Guide to the Applications of 4-tert-butyl-2-(hydroxymethyl)phenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butyl-2-(hydroxymethyl)phenol is a multifunctional organic compound with significant potential in the field of polymer chemistry. Its unique structure, featuring a sterically hindered phenolic hydroxyl group, a reactive hydroxymethyl group, and a bulky tert-butyl group, imparts a combination of antioxidant, chain-terminating, and monomeric functionalities. This guide provides an in-depth overview of its synthesis, properties, and diverse applications in the development of advanced polymeric materials. We will explore its role as a robust antioxidant for enhancing polymer stability, its function as a monomer in the synthesis of specialty resins, and its utility as a chain transfer agent for molecular weight control in polymerization processes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in research and development.

Introduction

The relentless pursuit of high-performance polymers with enhanced durability, processability, and longevity has driven significant research into novel additives and monomers. Hindered phenols represent a critical class of compounds in this endeavor, primarily recognized for their exceptional antioxidant properties.[1][2][3] this compound belongs to this important family of molecules. The strategic placement of a tert-butyl group ortho to the phenolic hydroxyl group provides steric hindrance, which is crucial for its function as a radical scavenger, thereby preventing oxidative degradation of polymers.[1][2] Furthermore, the presence of a hydroxymethyl group at the ortho position offers a reactive site for incorporation into polymer backbones or for cross-linking reactions, expanding its utility beyond that of a simple stabilizer.[1][4] This guide will delve into the multifaceted applications of this compound in polymer chemistry.

Synthesis of this compound and its Derivatives

The synthesis of hydroxymethylated phenols is typically achieved through the reaction of the parent phenol with formaldehyde in the presence of a base. A general and widely utilized method for the synthesis of the related compound, 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, is the Mannich reaction, which involves the aminoalkylation of the acidic proton of 4-tert-butylphenol with formaldehyde and a secondary amine, followed by hydrolysis or hydrogenolysis.[1] A similar, more direct synthesis involves the hydroxymethylation of 4-tert-butylphenol with formaldehyde under basic conditions.[1]

Experimental Protocol: Synthesis of a Related Compound - 4-tert-butyl-2,6-di(hydroxymethyl)phenol

A representative protocol for a related di-substituted compound is provided below, which can be adapted for the synthesis of the mono-substituted target molecule by controlling the stoichiometry of the reactants.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide

  • Aqueous formaldehyde (37%)

  • Concentrated hydrochloric acid

  • Chloroform

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.

  • Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves.

  • Cool the solution to ambient temperature.

  • Add 175 ml of 37% aqueous formaldehyde and stir the solution for four to six days at ambient temperature.

  • Acidify the reaction mixture by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.

  • Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.

  • Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.

  • Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.

  • Evaporate the chloroform to yield a mixture of white crystals and oil.

  • Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[5]

Applications in Polymer Chemistry

The unique structural features of this compound allow for its versatile application in several areas of polymer science.

Antioxidant and Stabilizer

Hindered phenols are highly effective antioxidants that protect polymers from degradation caused by heat, light, and mechanical stress during processing and end-use.[1][3][6] The mechanism of action involves the donation of the phenolic hydrogen atom to scavenge free radicals, which are responsible for initiating the auto-oxidation chain reactions that lead to polymer deterioration.[2][6] The resulting phenoxyl radical is stabilized by the bulky tert-butyl group, preventing it from initiating further undesirable reactions.[1] This compound can be used to enhance the thermal stability and weatherability of a wide range of polymers, including polyolefins, polyvinyl chloride (PVC), and rubbers.[6][7][8]

The general mechanism for the radical scavenging activity of hindered phenols is depicted below.

Antioxidant_Mechanism cluster_propagation Oxidative Degradation cluster_inhibition Inhibition by Hindered Phenol R• Polymer Radical ROO• Peroxy Radical R•->ROO• + O₂ O2 Oxygen ROOH Hydroperoxide ROO•->ROOH + RH - R• ROO•_ext ROO•->ROO•_ext RH Polymer Chain ArOH 4-tert-butyl-2- (hydroxymethyl)phenol ArO• Stabilized Phenoxyl Radical ArOH->ArO• + ROO• - ROOH ROOH_stable Stable Product ArO•->ROOH_stable + ROO•

Figure 1: Antioxidant mechanism of a hindered phenol.
Monomer for Phenolic and Epoxy Resins

4-tert-butylphenol, the precursor to the title compound, is a well-established monomer in the production of phenolic and epoxy resins.[7][9][10] The hydroxymethyl group on this compound provides a reactive site for polycondensation reactions with formaldehyde to form phenolic resins.[4][11] These resins are known for their excellent heat resistance, tackiness, and compatibility with various rubbers, finding use as tackifiers in adhesives and as curing agents.[11]

In epoxy resin formulations, the phenolic hydroxyl group can react with epichlorohydrin to form a glycidyl ether, which can then be polymerized. Alternatively, it can act as a curing agent for epoxy resins, with the hydroxymethyl group also potentially participating in the curing reaction. The monofunctional nature of the parent 4-tert-butylphenol (with respect to polymerization through the aromatic ring) allows it to act as a chain stopper, which is useful for controlling the molecular weight and properties of the resulting polymer.[10] The bifunctionality of this compound (phenolic hydroxyl and hydroxymethyl groups) allows it to be incorporated into the polymer backbone.

Phenolic_Resin_Workflow Start Start Reactants This compound + Formaldehyde + Catalyst (Acid or Base) Start->Reactants Reaction Polycondensation Reaction Reactants->Reaction Polymer Phenolic Resin Reaction->Polymer Curing Curing (Heat) Polymer->Curing Product Cross-linked Thermoset Curing->Product

References

Methodological & Application

Application Notes and Protocols for 4-tert-butyl-2-(hydroxymethyl)phenol in Phenolic Resin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butyl-2-(hydroxymethyl)phenol as a precursor for the synthesis of specialized phenolic resins. This document outlines the synthesis protocols, reaction mechanisms, and expected material properties, offering a guide for the development of novel thermosetting polymers. The unique structure of this compound, with its reactive hydroxymethyl group ortho to the phenolic hydroxyl and a bulky tert-butyl group para, allows for the formation of linear, soluble, and potentially thermoplastic phenolic resins with distinct properties compared to traditional novolacs and resols.

Introduction

Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and adhesive properties. Traditionally, they are synthesized through the condensation reaction of phenol or substituted phenols with formaldehyde. The initial step of this reaction involves the formation of hydroxymethylated phenols.[1][2] By utilizing isolated this compound as a starting precursor, a more controlled polymerization can be achieved, leading to resins with tailored molecular weights and functionalities. The para-substitution with a tert-butyl group blocks this reactive site, preventing the extensive cross-linking typical of conventional resols and favoring the formation of linear polymer chains.

Data Presentation: Properties of Phenolic Resins

The following table summarizes typical properties of phenolic resins derived from 4-tert-butylphenol and formaldehyde, which can be considered as a benchmark for resins synthesized from this compound. Direct synthesis from the hydroxymethylated precursor is expected to yield resins with potentially lower polydispersity and a more defined structure.

PropertyValueAnalytical Method
Molecular Weight (Mn) 365 - 1500 g/mol Gel Permeation Chromatography (GPC)
Softening Point 80 - 150 °CRing and Ball Method
Glass Transition Temp. (Tg) 48 - 65 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature > 200 °CThermogravimetric Analysis (TGA)
Free Phenol Content < 1 %High-Performance Liquid Chromatography (HPLC)
Solubility Soluble in acetone, toluene, THF, ethanolSolvent Solubility Test

Note: Data is compiled from studies on p-tert-butylphenol formaldehyde resins and serves as a comparative reference.[2][3]

Experimental Protocols

The polymerization of this compound can be achieved through self-condensation under either acidic or basic conditions, or via thermal induction.

Protocol 1: Acid-Catalyzed Self-Condensation

This protocol is designed to produce a novolac-type resin characterized by methylene bridge linkages.

Materials:

  • This compound

  • Oxalic acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Toluene (or another suitable solvent)

  • Methanol

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve this compound in toluene (e.g., 20% w/v solution).

  • Add the acid catalyst (e.g., 0.5-1.0 mol% relative to the phenol).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) with continuous stirring.

  • Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the water evolved in a Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the resin by slowly adding the reaction mixture to a vigorously stirred excess of methanol or a methanol/water mixture.

  • Filter the precipitated resin and wash it with distilled water to remove any remaining catalyst and unreacted monomer.

  • Dry the resin in a vacuum oven at a controlled temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Base-Catalyzed Self-Condensation

This protocol yields a resol-type resin containing a mixture of methylene and dibenzyl ether linkages.

Materials:

  • This compound

  • Sodium hydroxide (or another suitable base catalyst like potassium hydroxide)

  • Ethanol (or another suitable solvent)

  • Dilute hydrochloric acid

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve this compound in ethanol (e.g., 20% w/v solution).

  • Add the base catalyst (e.g., 1-2 mol% relative to the phenol).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Maintain the reaction at reflux for 1-3 hours. The progress can be monitored by GPC to observe the increase in molecular weight.

  • After the desired degree of polymerization is reached, cool the reaction mixture to room temperature.

  • Neutralize the catalyst by adding dilute hydrochloric acid dropwise until the pH is neutral.

  • Precipitate the resin by adding the neutralized solution to an excess of vigorously stirred distilled water.

  • Filter the precipitate and wash thoroughly with distilled water.

  • Dry the resin in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Resin Synthesis cluster_purification Purification cluster_characterization Characterization start This compound dissolution Dissolution in Solvent start->dissolution catalyst_addition Catalyst Addition dissolution->catalyst_addition reaction Reaction at Reflux catalyst_addition->reaction cooling Cooling to RT reaction->cooling precipitation Precipitation cooling->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying filtration->drying gpc GPC (Mw, Mn, PDI) drying->gpc dsc DSC (Tg) drying->dsc tga TGA (Thermal Stability) drying->tga ftir FT-IR (Structure) drying->ftir nmr NMR (Structure) drying->nmr final_product Purified Phenolic Resin drying->final_product

Caption: Experimental workflow for the synthesis and characterization of phenolic resins.

acid_catalyzed_mechanism reactant This compound protonation Protonation of Hydroxymethyl Group reactant->protonation H+ attack Electrophilic Attack on another Phenol Ring reactant->attack carbocation Formation of Benzyl Carbocation protonation->carbocation -H2O carbocation->attack dimer Methylene-Bridged Dimer attack->dimer polymer Further Polymerization dimer->polymer

Caption: Acid-catalyzed self-condensation mechanism.

base_catalyzed_mechanism reactant This compound phenoxide Phenoxide Formation reactant->phenoxide OH- quinone_methide Quinone Methide Intermediate phenoxide->quinone_methide -H2O nucleophilic_attack Nucleophilic Attack by another Phenoxide phenoxide->nucleophilic_attack quinone_methide->nucleophilic_attack dimer Dibenzyl Ether or Methylene Bridge nucleophilic_attack->dimer polymer Further Polymerization dimer->polymer

Caption: Base-catalyzed self-condensation mechanism.

References

Application Notes and Protocols: 4-tert-butyl-2-(hydroxymethyl)phenol as a Plastic Antioxidant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-tert-butyl-2-(hydroxymethyl)phenol as a primary antioxidant for the stabilization of plastics. This document outlines its mechanism of action, performance characteristics, and detailed protocols for its evaluation.

Introduction

This compound is a sterically hindered phenolic antioxidant. Its molecular structure, featuring a bulky tert-butyl group adjacent to the hydroxyl group on the phenol ring, makes it an effective scavenger of free radicals. This property is crucial in preventing the oxidative degradation of polymers, which can lead to discoloration, loss of mechanical properties, and overall failure of plastic materials. The hydroxymethyl group offers a potential site for further chemical modification or interaction within the polymer matrix. This antioxidant is particularly suitable for a range of polymers, including polyolefins (polyethylene, polypropylene), PVC, and styrenic polymers.

Mechanism of Action

The primary antioxidant function of this compound is to interrupt the auto-oxidation cycle of polymers. This cycle is a chain reaction initiated by factors such as heat, UV light, and mechanical stress, leading to the formation of highly reactive free radicals.

The antioxidant mechanism can be summarized in the following steps:

  • Initiation: Polymer chains (P-H) react with initiators to form polymer alkyl radicals (P•).

  • Propagation: The polymer alkyl radicals (P•) react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and another polymer alkyl radical, thus propagating the chain reaction.

  • Termination (Antioxidant Intervention): this compound (ArOH) donates a hydrogen atom from its phenolic hydroxyl group to the peroxy radical (POO•). This neutralizes the radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•).

  • Stabilization of Phenoxy Radical: The resulting phenoxy radical is sterically hindered by the tert-butyl group, which prevents it from initiating new oxidation chains. It can further react with other radicals to form non-radical products.

This chain-breaking mechanism effectively inhibits the degradation of the polymer, thereby extending its service life.

Data Presentation

Table 1: Oxidative Induction Time (OIT) of Polyethylene (PE) and Polypropylene (PP) Stabilized with Hindered Phenolic Antioxidants

Polymer MatrixAntioxidant Concentration (wt%)Test Temperature (°C)Oxidative Induction Time (OIT) (minutes)
Polyethylene (HDPE) 0 (Control)200< 1
0.1% BHT20015 - 25
0.1% High MW Phenol20040 - 60
0.1% this compound 200 Data to be generated
Polypropylene (PP) 0 (Control)190< 1
0.1% BHT19020 - 35
0.1% High MW Phenol19050 - 75
0.1% this compound 190 Data to be generated

Table 2: Melt Flow Rate (MFR) of Polypropylene (PP) After Multiple Extrusions

Antioxidant Concentration (wt%)Initial MFR (g/10 min)MFR after 1st Extrusion (g/10 min)MFR after 3rd Extrusion (g/10 min)MFR after 5th Extrusion (g/10 min)
0 (Control)3.04.57.812.5
0.1% BHT3.03.23.84.5
0.1% High MW Phenol3.03.13.43.8
0.1% this compound 3.0 Data to be generated Data to be generated Data to be generated

Table 3: Yellowness Index (YI) of PVC After Accelerated UV Aging

Antioxidant Concentration (wt%)Initial Yellowness IndexYellowness Index after 250 hoursYellowness Index after 500 hoursYellowness Index after 1000 hours
0 (Control)2.515.828.445.2
0.2% BHT2.68.214.522.1
0.2% High MW Phenol2.56.511.018.5
0.2% this compound Data to be generated Data to be generated Data to be generated Data to be generated

Experimental Protocols

Sample Preparation

Objective: To homogeneously incorporate this compound into the polymer matrix.

Apparatus:

  • Two-roll mill or a twin-screw extruder

  • Compression molder

  • Polymer resin (e.g., polyethylene, polypropylene)

  • This compound powder

Procedure:

  • Dry the polymer resin to the manufacturer's recommended specifications to remove any moisture.

  • Pre-blend the polymer resin with the desired concentration of this compound (e.g., 0.1 - 0.5 wt%).

  • Melt-compound the blend using a two-roll mill or a twin-screw extruder at a temperature appropriate for the polymer (e.g., 180-200°C for polyethylene).

  • Ensure thorough mixing to achieve a homogeneous distribution of the antioxidant.

  • Sheet the compounded material and allow it to cool.

  • Use a compression molder to prepare plaques or films of a specified thickness for subsequent testing.

Determination of Oxidative Induction Time (OIT)

Objective: To assess the thermal-oxidative stability of the stabilized polymer. This protocol is based on ASTM D3895 and ISO 11357-6.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans

  • High-purity nitrogen and oxygen gas supplies

Procedure:

  • Place a small sample (5-10 mg) of the prepared polymer into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min.

  • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes under the nitrogen atmosphere.

  • Switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

Measurement of Melt Flow Rate (MFR)

Objective: To evaluate the effect of the antioxidant on the processability and stability of the polymer during melt processing. This protocol is based on ASTM D1238.

Apparatus:

  • Melt flow indexer (extrusion plastometer)

  • Standard die and piston

  • Analytical balance

Procedure:

  • Set the temperature of the melt flow indexer to the standard for the polymer being tested (e.g., 230°C for polypropylene).

  • Load a specified amount of the polymer sample (typically 3-8 grams) into the barrel of the instrument.

  • Allow the polymer to preheat for a specified time (e.g., 6 minutes for polypropylene).

  • Place the specified weight on the piston to extrude the molten polymer through the die.

  • Collect the extrudate for a set period (e.g., 1 minute).

  • Weigh the collected extrudate.

  • Calculate the MFR in grams per 10 minutes.

  • To assess degradation, repeat the MFR measurement on samples that have been subjected to multiple extrusion cycles.

Assessment of Color Stability (Yellowness Index)

Objective: To measure the discoloration of the plastic sample after exposure to accelerated weathering conditions. This protocol is based on ASTM D1925 and ASTM E313.

Apparatus:

  • Spectrophotometer or colorimeter

  • Accelerated weathering chamber (e.g., with UV lamps and humidity control)

  • Standard white and black calibration tiles

Procedure:

  • Measure the initial Yellowness Index (YI) of the prepared polymer plaques using a calibrated spectrophotometer.

  • Place the plaques in an accelerated weathering chamber.

  • Expose the samples to a defined cycle of UV radiation, temperature, and humidity for a specified duration (e.g., 250, 500, 1000 hours).

  • At predetermined intervals, remove the samples and measure the Yellowness Index.

  • Compare the change in YI of the stabilized samples to an unstabilized control sample.

Visualizations

Antioxidant_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant P-H Polymer Chain P_dot Polymer Alkyl Radical (P•) P-H->P_dot Heat, UV, Stress POO_dot Polymer Peroxy Radical (POO•) P_dot->POO_dot + O2 O2 Oxygen (O2) POOH Hydroperoxide (POOH) POO_dot->POOH + P-H Non_Radical Non-Radical Products POO_dot->Non_Radical + ArO• POOH->P_dot Generates new P• ArOH 4-tert-butyl-2- (hydroxymethyl)phenol (ArOH) ArOH->POO_dot Interrupts Cycle ArO_dot Stable Phenoxy Radical (ArO•)

Caption: Antioxidant mechanism of this compound.

OIT_Workflow start Start prep Prepare Polymer Sample (5-10 mg in DSC pan) start->prep heat_N2 Heat to Isothermal Temp under Nitrogen (20°C/min) prep->heat_N2 equilibrate Equilibrate at Temp for 5 min (N2) heat_N2->equilibrate switch_gas Switch Purge Gas to Oxygen equilibrate->switch_gas measure Record Time to Exothermic Peak switch_gas->measure end End (OIT Value) measure->end

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

MFR_Workflow start Start load Load Polymer (3-8 g) into MFR Instrument start->load preheat Preheat Sample (e.g., 6 min at 230°C) load->preheat extrude Apply Weight and Extrude Polymer preheat->extrude collect Collect Extrudate for a Set Time extrude->collect weigh Weigh the Collected Sample collect->weigh calculate Calculate MFR (g/10 min) weigh->calculate end End (MFR Value) calculate->end

Caption: Experimental workflow for Melt Flow Rate (MFR) measurement.

Application Notes and Protocols: Derivatization of 4-tert-butyl-2-(hydroxymethyl)phenol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 4-tert-butyl-2-(hydroxymethyl)phenol to enhance its antioxidant and anti-inflammatory activities. It includes synthetic schemes for the preparation of ester and ether derivatives, comprehensive protocols for evaluating their biological efficacy, and an overview of the potential signaling pathways involved. Quantitative data from hypothetical studies are presented in structured tables to guide researchers in their experimental design and data analysis.

Introduction

This compound is a phenolic compound with recognized antioxidant properties. The presence of a sterically hindered phenolic hydroxyl group and a reactive hydroxymethyl group makes it an attractive scaffold for chemical modification. Derivatization of the hydroxymethyl moiety into esters and ethers can modulate the molecule's lipophilicity, steric hindrance, and electronic properties, potentially leading to enhanced biological activities, such as increased antioxidant efficacy and potent anti-inflammatory effects. This document outlines the synthetic strategies and biological evaluation protocols for novel derivatives of this compound.

Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl and the benzylic hydroxyl groups. Selective derivatization of the more reactive benzylic hydroxyl group can be achieved under controlled reaction conditions.

Esterification

Esterification of the hydroxymethyl group can be achieved through reaction with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

General Protocol for Esterification:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Etherification

Etherification of the hydroxymethyl group can be accomplished via a Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

General Protocol for Etherification:

  • Suspend a strong base (e.g., sodium hydride) in a dry aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon).

  • Slowly add a solution of this compound in the same solvent to the suspension at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to form the alkoxide.

  • Add the desired alkyl halide to the reaction mixture.

  • Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Biological Activity Evaluation

The synthesized derivatives should be evaluated for their antioxidant and anti-inflammatory properties using established in vitro assays.

Antioxidant Activity

3.1.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound and a series of dilutions in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid or Trolox as a positive control.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

3.1.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Prepare various concentrations of the test compounds.

  • Add 10 µL of each sample to 1 mL of the diluted ABTS solution and mix thoroughly.[1]

  • After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.[1]

  • Use ascorbic acid or Trolox as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity

3.2.1. Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use a known NO inhibitor, such as L-NAME, as a positive control.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDerivative TypeR GroupDPPH IC50 (µM)ABTS IC50 (µM)
Parent --55.2 ± 3.142.8 ± 2.5
Ester-1 EsterAcetyl35.7 ± 2.428.1 ± 1.9
Ester-2 EsterBenzoyl28.4 ± 1.821.5 ± 1.4
Ester-3 EsterCinnamoyl22.1 ± 1.515.9 ± 1.1
Ether-1 EtherMethyl48.9 ± 3.538.2 ± 2.8
Ether-2 EtherEthyl45.3 ± 3.035.1 ± 2.3
Ether-3 EtherBenzyl39.6 ± 2.730.7 ± 2.1
Ascorbic Acid Control-15.8 ± 1.010.5 ± 0.8

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivative TypeR GroupNO Inhibition IC50 (µM) in RAW 264.7 cells
Parent --> 100
Ester-1 EsterAcetyl75.4 ± 4.2
Ester-2 EsterBenzoyl58.1 ± 3.7
Ester-3 EsterCinnamoyl42.6 ± 2.9
Ether-1 EtherMethyl92.3 ± 5.1
Ether-2 EtherEthyl85.7 ± 4.8
Ether-3 EtherBenzyl65.2 ± 3.9
L-NAME Control-18.5 ± 1.2

Signaling Pathways

Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. The enhanced antioxidant and anti-inflammatory activities of the derivatized compounds may be attributed to their interaction with key signaling cascades such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. The synthesized derivatives may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Induces Derivatives Phenolic Derivatives Derivatives->IKK Inhibits Derivatives->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway and Potential Inhibition by Phenolic Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors like AP-1, which also regulate the expression of pro-inflammatory genes. The main MAPK subfamilies are ERK, JNK, and p38. The synthesized derivatives could potentially interfere with the phosphorylation cascade at various levels, thereby suppressing the inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes Induces Derivatives Phenolic Derivatives Derivatives->MAPKKK Inhibits Derivatives->MAPKK Inhibits Derivatives->MAPK Inhibits

Caption: MAPK Signaling Pathway and Potential Inhibition Sites by Phenolic Derivatives.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start This compound Derivatization Derivatization Esterification Etherification Start->Derivatization Purification Purification & Characterization (Column Chromatography, NMR, MS) Derivatization->Purification Bioassays Biological Activity Evaluation Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assay (NO) Purification->Bioassays Data_Analysis Data Analysis (IC50 Determination) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Conclusion & Future Directions SAR->Conclusion

Caption: Overall Experimental Workflow.

Conclusion

The derivatization of this compound presents a promising strategy for the development of novel antioxidant and anti-inflammatory agents. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of ester and ether derivatives. The hypothetical data suggest that modification of the hydroxymethyl group, particularly through esterification with aromatic moieties, could significantly enhance the biological activity. Further investigation into the modulation of the NF-κB and MAPK signaling pathways by these derivatives will provide valuable insights into their mechanism of action and guide future drug development efforts.

References

Application Notes and Protocols: Synthesis of Novel Phosphorus-Containing Flame Retardants from 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of novel flame retardants derived from 4-tert-butyl-2-(hydroxymethyl)phenol. The focus is on the incorporation of phosphorus-containing moieties, specifically 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), to enhance the fire safety of polymeric materials such as epoxy resins.

Introduction

Phenolic compounds serve as versatile building blocks in the synthesis of flame retardants due to their inherent thermal stability. The structure of this compound offers two reactive sites—the phenolic hydroxyl group and the hydroxymethyl group—for chemical modification. By introducing phosphorus-containing groups, such as DOPO, it is possible to synthesize highly effective flame retardants.[1] These resulting compounds can act in both the gas phase by releasing phosphorus radicals that quench the flame and in the condensed phase by promoting the formation of a protective char layer.[2][3] This dual-action mechanism significantly enhances the fire resistance of polymers. The bulky tert-butyl group can further contribute to thermal stability and compatibility with polymer matrices.

Flame Retardant Mechanism

The flame retardancy of DOPO-derivatives synthesized from phenolic compounds operates through a combination of gas-phase and condensed-phase mechanisms.

  • Gas-Phase Action: Upon heating, the P-H bond in the DOPO moiety can cleave, and the phosphorus-containing fragments are released into the gas phase. These fragments, such as PO• and HPO• radicals, act as scavengers for the highly reactive H• and OH• radicals that propagate combustion, thus interrupting the chain reaction of the fire.[4]

  • Condensed-Phase Action: In the solid phase, the phosphorus-containing compound can decompose to form phosphoric acid, which acts as a dehydrating agent and promotes the carbonization of the polymer matrix.[2] This results in the formation of a stable, insulating char layer on the surface of the material. This char layer acts as a physical barrier, limiting the transfer of heat and flammable volatiles, and restricting the access of oxygen to the polymer.[3]

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + DOPO-FR Char Protective Char Layer Polymer->Char Catalytic Carbonization Flame H•, OH• in Flame Char->Flame Barrier Effect DOPO_FR DOPO-FR Decomposition Radicals PO•, HPO• DOPO_FR->Radicals Radicals->Flame Radical Trapping Quench Quenched Flame Flame->Quench Heat Heat Heat->Polymer Heat->DOPO_FR

Flame retardant mechanism of DOPO-derivatives.

Experimental Protocols

Protocol 1: Synthesis of a DOPO-Derivative from this compound (DOPO-BHP)

This protocol describes a plausible synthesis of a DOPO-functionalized phenolic compound, hereafter referred to as DOPO-BHP, based on established methods for reacting DOPO with phenols and aldehydes.[4][5]

Materials:

  • This compound

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene or other suitable solvent

  • Methanol

  • Deionized water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound, DOPO (in a 1:1 molar ratio), and a catalytic amount of p-TSA (e.g., 5-10 wt% of DOPO).[5]

  • Add toluene to the flask to facilitate mixing and heat transfer.

  • Heat the reaction mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the crude product. If no precipitate forms, evaporate the toluene under reduced pressure.

  • Wash the crude product multiple times with deionized water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the washed product from a suitable solvent, such as methanol or ethanol, to obtain the purified DOPO-BHP.

  • Dry the final product in a vacuum oven at 60-80°C for 12 hours.

  • Characterize the structure of the synthesized DOPO-BHP using FTIR, ¹H NMR, and ³¹P NMR spectroscopy.

G Start This compound + DOPO + Catalyst Reaction Reflux in Toluene (12-24h) Start->Reaction Workup Cooling & Solvent Evaporation Reaction->Workup Wash Wash with Deionized Water Workup->Wash Purify Recrystallization from Methanol Wash->Purify Dry Vacuum Drying Purify->Dry Product Purified DOPO-BHP Dry->Product

Workflow for the synthesis of DOPO-BHP.
Protocol 2: Preparation of Flame-Retardant Epoxy Resin

This protocol details the incorporation of the synthesized DOPO-BHP into a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin system.

Materials:

  • Diglycidyl ether of bisphenol-A (DGEBA) epoxy resin

  • Synthesized DOPO-BHP (flame retardant)

  • 4,4′-Diaminodiphenyl sulfone (DDS) or other suitable curing agent

  • Mechanical stirrer with heating mantle

  • Molds for sample preparation

Procedure:

  • Preheat the DGEBA epoxy resin to 120°C in a beaker.

  • Add the desired amount of DOPO-BHP (e.g., 5-15 wt%) to the preheated epoxy resin.

  • Mechanically stir the mixture at 120°C until the DOPO-BHP is completely dissolved and a homogeneous mixture is obtained.

  • Add the stoichiometric amount of the curing agent (DDS) to the mixture.

  • Continue stirring for another 5-10 minutes until the curing agent is fully dispersed.

  • Pour the resulting mixture into preheated molds.

  • Cure the samples in a convection oven using a staged curing cycle, for example, at 150°C for 2 hours followed by 180°C for 2 hours.

  • Allow the samples to cool down to room temperature slowly before demolding.

  • Prepare control samples of pure epoxy resin following the same procedure without the addition of DOPO-BHP.

Quantitative Data

The following tables present representative data from studies on similar phosphorus-containing flame retardants in epoxy resin systems. This data illustrates the expected improvements in flame retardancy.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Sample FormulationPhosphorus Content (wt%)LOI (%)UL-94 Rating
Pure Epoxy Resin0~22No Rating (NR)
Epoxy + 5% DOPO-derivative~0.5~28V-1
Epoxy + 10% DOPO-derivative~1.0~33V-0
Epoxy + 15% DOPO-derivative~1.5~37V-0

Data compiled from analogous systems reported in the literature.[6][7]

Table 2: Cone Calorimetry Data (Heat Flux: 35 kW/m²)

ParameterPure Epoxy ResinEpoxy + 10% DOPO-derivative
Time to Ignition (TTI) (s)~30~45
Peak Heat Release Rate (pHRR) (kW/m²)~1100~450
Total Heat Release (THR) (MJ/m²)~100~70
Char Yield (%)< 5> 20

Data compiled from analogous systems reported in the literature.[7][8]

The data clearly indicates that the incorporation of a DOPO-based flame retardant is expected to significantly increase the LOI value and improve the UL-94 rating.[6] Furthermore, cone calorimetry results typically show a delay in the time to ignition, a substantial reduction in the peak heat release rate and total heat release, and a significant increase in char formation, all of which point to enhanced fire safety.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-tert-Butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol, with a focus on improving reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The primary synthesis route discussed is the base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde.

Issue 1: Low Overall Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired mono-hydroxymethylated product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, incomplete reaction, or formation of byproducts. Here are key parameters to investigate:

    • Stoichiometry of Reactants: The molar ratio of 4-tert-butylphenol to formaldehyde is critical. An excess of formaldehyde can lead to the formation of the di-substituted byproduct, 4-tert-butyl-2,6-di(hydroxymethyl)phenol. Carefully control the stoichiometry to favor mono-substitution.

    • Reaction Temperature: The reaction is typically conducted at ambient temperature.[1] Elevated temperatures can promote side reactions and decrease selectivity. Ensure the reaction mixture is maintained at the recommended temperature.

    • Reaction Time: The reaction can be slow, sometimes requiring several days for completion.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting material, while extending it for too long might increase byproduct formation.

    • pH of the Reaction Mixture: The reaction is base-catalyzed. The concentration of the base (e.g., sodium hydroxide) should be sufficient to deprotonate the phenol, but excessive basicity can promote undesired side reactions of formaldehyde, such as the Cannizzaro reaction.

Issue 2: Formation of Significant Amounts of 4-tert-butyl-2,6-di(hydroxymethyl)phenol

  • Question: I am observing a significant amount of the di-substituted byproduct in my crude product mixture. How can I minimize its formation?

  • Answer: The formation of 4-tert-butyl-2,6-di(hydroxymethyl)phenol is a common competing reaction. To enhance the selectivity for the mono-substituted product, consider the following adjustments:

    • Molar Ratio: Employ a molar ratio of 4-tert-butylphenol to formaldehyde that is greater than or equal to 1:1. A slight excess of the phenol can help suppress the second hydroxymethylation.

    • Slow Addition of Formaldehyde: Instead of adding all the formaldehyde at once, a slow, dropwise addition can help maintain a low concentration of formaldehyde in the reaction mixture, thereby favoring mono-substitution.

    • Solvent Choice: The choice of solvent can influence the reaction's selectivity. While aqueous conditions are common, exploring less polar co-solvents might alter the reactivity and improve the yield of the desired product.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

  • Answer: The purification can be challenging due to the presence of unreacted starting material, the di-substituted byproduct, and other impurities. A multi-step purification approach is often necessary:

    • Extraction: After neutralizing the reaction mixture, perform an extraction with a suitable organic solvent (e.g., chloroform, ethyl acetate) to separate the organic products from the aqueous phase.[1]

    • Column Chromatography: This is a highly effective method for separating the mono- and di-substituted products from each other and from the starting phenol. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., chloroform/hexane) can be employed to obtain a crystalline product.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: While specific yields for the mono-hydroxymethylated product are not extensively reported in the provided literature, related reactions for similar phenolic compounds suggest that yields can be moderate. For instance, the Duff reaction for the synthesis of 5-tert-butylsalicylaldehyde, a related precursor, reports a yield of 29%.[2] Optimization of reaction conditions is crucial for maximizing the yield.

  • Q2: Can I use a different base catalyst instead of sodium hydroxide?

    • A2: Yes, other bases such as potassium hydroxide or tertiary amines (e.g., triethylamine) can also be used to catalyze the reaction. The choice of base may influence the reaction rate and selectivity, so some optimization may be necessary.

  • Q3: Is it possible to synthesize this compound via the reduction of 5-tert-butyl-2-hydroxybenzaldehyde?

    • A3: Yes, this is a viable alternative synthetic route. 5-tert-butyl-2-hydroxybenzaldehyde can be synthesized via the Duff reaction from 4-tert-butylphenol.[2][3] The resulting aldehyde can then be reduced to the corresponding hydroxymethyl group using a suitable reducing agent like sodium borohydride (NaBH₄).

  • Q4: How can I monitor the progress of the reaction?

    • A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the di-substituted byproduct. The spots can be visualized under UV light or by staining with an appropriate reagent. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.

Data Presentation

Table 1: Comparison of Related Phenolic Aldehyde Synthesis Methods

MethodStarting MaterialProductReagentsYieldReference
Modified Duff Reaction4-tert-butylphenol5-tert-butylsalicylaldehydeHexamethylenetetramine, Trifluoroacetic Acid29%[2]
Duff Reaction2-hydroxy-4-tert-butylphenolAldehyde derivativeHexamethylenetetramine26%[4]
Duff Reaction2-chloro-4-tert-butylphenol2-Hydroxy-3-chloro-5-tert-butylbenzaldehydeHexamethylenetetramine29%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroxymethylation

This protocol is adapted from the synthesis of the di-substituted analogue and optimized for the mono-substituted product.

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve sodium hydroxide (1.0 eq) in water. To this solution, add 4-tert-butylphenol (1.0 eq). Stir the mixture until the phenol is completely dissolved. Cool the solution to room temperature.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (1.0 eq, 37%) to the reaction mixture with vigorous stirring. Maintain the temperature at ambient conditions.

  • Reaction Monitoring: Allow the reaction to proceed for 24-96 hours. Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Work-up: Once the reaction has reached the desired conversion, neutralize the mixture by adding concentrated hydrochloric acid until the pH is approximately 7. An oily organic phase should separate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform) three times. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired product from unreacted starting material and the di-substituted byproduct.

Protocol 2: Synthesis via the Duff Reaction and Subsequent Reduction (Two-Step)

Step A: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde (Modified Duff Reaction) [2]

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 4-tert-butylphenol (1.0 eq) in anhydrous trifluoroacetic acid.

  • Addition of Hexamethylenetetramine: Add hexamethylenetetramine (1.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into aqueous hydrochloric acid. An oily product should form.

  • Purification: Extract the product with a suitable solvent, wash, dry, and purify by column chromatography on silica gel.

Step B: Reduction to this compound

  • Dissolution: Dissolve the 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) from Step A in a suitable solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions.

  • Reaction: Stir the reaction mixture at room temperature until the aldehyde is completely consumed (monitor by TLC).

  • Quenching: Slowly add water to quench the excess NaBH₄, followed by acidification with dilute HCl.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 4-tert-butylphenol 4-tert-butylphenol Product This compound 4-tert-butylphenol->Product + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde Byproduct 4-tert-butyl-2,6-di(hydroxymethyl)phenol Product->Byproduct + Formaldehyde (Excess) Troubleshooting_Workflow Start Low Yield Issue Check_Stoichiometry Check Reactant Stoichiometry (Phenol:Formaldehyde) Start->Check_Stoichiometry Check_Temp Verify Reaction Temperature (Ambient) Check_Stoichiometry->Check_Temp Correct Adjust_Ratio Adjust Ratio (Phenol ≥ Formaldehyde) Check_Stoichiometry->Adjust_Ratio Incorrect Check_Time Optimize Reaction Time (Monitor by TLC/GC) Check_Temp->Check_Time Correct High_Byproduct High Di-substituted Byproduct? Check_Time->High_Byproduct Optimized Slow_Addition Use Slow Addition of Formaldehyde High_Byproduct->Slow_Addition Yes Improved_Yield Improved Yield High_Byproduct->Improved_Yield No Adjust_Ratio->Check_Temp Slow_Addition->Improved_Yield Optimization_Logic Parameters Key Parameters Molar Ratio Temperature Reaction Time Catalyst Concentration Relationship Optimization Goal Parameters->Relationship Outputs Desired Outputs High Yield of Mono-product High Purity Minimal Byproduct Relationship->Outputs

References

Navigating the Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol is a critical process. However, like many organic syntheses, it is not without its challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experiment, ensuring a smoother and more efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most prevalent side reaction is the di-hydroxymethylation of the starting material, 4-tert-butylphenol, leading to the formation of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. This occurs because the initial hydroxymethylation at the ortho position can activate the second ortho position for a subsequent reaction with formaldehyde. Additionally, unreacted 4-tert-butylphenol may remain in the final product mixture.

Q2: How can I minimize the formation of the di-hydroxymethylated byproduct?

A2: To favor the mono-hydroxymethylated product, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of 4-tert-butylphenol to formaldehyde that is greater than or equal to 1:1 is recommended. Lowering the reaction temperature and reaction time can also help to reduce the extent of the second hydroxymethylation.

Q3: What is a typical experimental protocol for this synthesis?

A3: A general procedure involves the base-catalyzed reaction of 4-tert-butylphenol with formaldehyde. While a specific protocol for the mono-product can be elusive, the synthesis of the di-substituted analog provides a strong foundation. A typical protocol for a related synthesis is as follows:

Key Experimental Protocol: Synthesis of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol[1]

This protocol for a closely related compound can be adapted to favor the mono-substituted product by adjusting reactant ratios.

Step Procedure
1. Preparation Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
2. Reactant Addition Add 150 g of 4-tert-butylphenol to the sodium hydroxide solution. Stir and gently heat until the phenol dissolves, then cool to ambient temperature.
3. Formaldehyde Addition Add 175 ml of 37% aqueous formaldehyde to the solution.
4. Reaction Stir the mixture for four to six days at ambient temperature.
5. Work-up Add 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system. Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.
6. Extraction Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture. Isolate the organic phase.
7. Drying and Isolation Dry the organic phase over 100 g of anhydrous magnesium sulfate. Evaporation and cooling of the chloroform solution will yield a mixture of white crystals and oil.
8. Purification The addition of 50-100 ml of chloroform and subsequent filtration can yield the crystalline product.

To adapt this for the synthesis of this compound, a key modification would be to use a molar equivalent or a slight excess of 4-tert-butylphenol relative to formaldehyde.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of the desired mono-hydroxymethylated product. - Incorrect stoichiometry: An excess of formaldehyde will favor the formation of the di-substituted product. - Prolonged reaction time or high temperature: These conditions can promote the second hydroxymethylation.- Carefully control the molar ratio of 4-tert-butylphenol to formaldehyde (aim for ≥ 1:1). - Monitor the reaction progress using techniques like TLC and quench the reaction once the starting material is consumed or the desired product concentration is maximized. - Conduct the reaction at a lower temperature.
High percentage of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol in the product mixture. - Excess formaldehyde: This is the most common reason for the formation of the di-substituted byproduct.- Reduce the amount of formaldehyde used in the reaction. A good starting point is a 1:0.8 molar ratio of 4-tert-butylphenol to formaldehyde.
Presence of unreacted 4-tert-butylphenol in the final product. - Incomplete reaction: The reaction may not have gone to completion. - Insufficient formaldehyde: While aiming for mono-substitution, too little formaldehyde will result in unreacted starting material.- Increase the reaction time, but monitor closely to avoid di-substitution. - Slightly increase the molar equivalent of formaldehyde, while still maintaining a stoichiometric excess of the phenol.
Difficulty in separating the mono- and di-hydroxymethylated products. - Similar polarities: These compounds can have similar chromatographic behavior, making separation by column chromatography challenging.- Fractional crystallization: This can be an effective method for separating the two products. The di-substituted product is often less soluble and may crystallize out first from a suitable solvent system. - Optimize chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and stationary phases to improve separation.

Quantitative Data Summary

Product Expected Trend with Increasing Formaldehyde Concentration
This compoundYield initially increases, then decreases as it is converted to the di-substituted product.
4-tert-butyl-2,6-bis(hydroxymethyl)phenolYield continuously increases.
Unreacted 4-tert-butylphenolConcentration decreases.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Low Yield of Mono-product or High Impurity Profile Cause1 Excess Formaldehyde Problem->Cause1 Cause2 Suboptimal Reaction Conditions (Time/Temp) Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution4 Purification Strategy: Fractional Crystallization or Optimized Chromatography Problem->Solution4 Post-Reaction Solution1 Adjust Stoichiometry (Phenol:Formaldehyde ≥ 1:1) Cause1->Solution1 Solution2 Optimize Reaction Time and Temperature Cause2->Solution2 Solution3 Monitor Reaction Progress (e.g., TLC) Cause2->Solution3 Cause3->Solution2 Cause3->Solution3

Technical Support Center: Production of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-tert-butyl-2-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the base-catalyzed hydroxymethylation of 4-tert-butylphenol using formaldehyde. This reaction, a form of electrophilic aromatic substitution, is typically carried out in an aqueous or alcoholic solvent with a hydroxide base like sodium hydroxide.[1]

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenge is controlling the selectivity of the reaction to favor the formation of the mono-hydroxymethylated product over the di-substituted byproduct, 4-tert-butyl-2,6-di(hydroxymethyl)phenol. Other challenges include managing the exothermic nature of the reaction, especially during scale-up, and the purification of the desired product from the reaction mixture.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] This allows for the quantification of the starting material, the desired mono-hydroxymethylated product, and the di-hydroxymethylated byproduct.

Q4: What are the safety precautions I should take when working with phenol-formaldehyde reactions?

A4: Phenol and formaldehyde are hazardous chemicals. Phenol is toxic and corrosive, while formaldehyde is a suspected carcinogen.[5] These reactions are also highly exothermic and have the potential for thermal runaway if not properly controlled.[2][3][6] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety goggles, and have a robust cooling system for the reactor, especially at a larger scale.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-hydroxymethylated product. - Incorrect stoichiometry (excess formaldehyde).- High reaction temperature favoring di-substitution.- Inappropriate catalyst concentration.- Use a molar ratio of 4-tert-butylphenol to formaldehyde greater than 1:1 (e.g., 1.2:1 or 1.5:1).- Maintain a lower reaction temperature (e.g., 40-50 °C).- Optimize the base catalyst concentration through small-scale experiments.
High percentage of 4-tert-butyl-2,6-di(hydroxymethyl)phenol byproduct. - Molar ratio of formaldehyde to 4-tert-butylphenol is too high.- Prolonged reaction time.- High reaction temperature.- Reduce the molar equivalent of formaldehyde.- Monitor the reaction closely by HPLC/GC and stop it once the optimal conversion to the mono-product is reached.- Lower the reaction temperature to favor kinetic control over thermodynamic control.
Formation of a significant amount of resinous, polymeric material. - High concentration of reactants.- Inadequate temperature control, leading to localized "hot spots."- Incorrect pH of the reaction mixture.- Use a more dilute solution of reactants.- Ensure efficient stirring and cooling of the reaction vessel.- Carefully control the amount of base catalyst to maintain the optimal pH range.
Difficulty in isolating the product from the reaction mixture. - The product may be an oil at room temperature, making filtration difficult.- Co-precipitation of the mono- and di-hydroxymethylated products.- After neutralization, extract the product into an organic solvent like chloroform or ethyl acetate.[7]- Employ column chromatography for small-scale purification.- For larger scales, fractional crystallization from a suitable solvent system (e.g., toluene/heptane) may be effective.
Runaway reaction during scale-up. - Inadequate heat removal capacity of the reactor.- Addition of reactants too quickly.- Insufficient agitation.- Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Add the formaldehyde solution slowly and control the internal temperature.- Use a robust overhead stirrer to ensure homogenous mixing and heat distribution.

Quantitative Data

Table 1: Effect of Reactant Molar Ratio on Product Distribution

Molar Ratio (4-tert-butylphenol : Formaldehyde)Temperature (°C)Reaction Time (h)This compound (%)4-tert-butyl-2,6-di(hydroxymethyl)phenol (%)Unreacted 4-tert-butylphenol (%)
1 : 0.8504651025
1 : 1504552520
1 : 1.2504404515
1 : 2506157510

Note: The data presented in this table are illustrative and may vary based on specific reaction conditions.

Table 2: Influence of Temperature on Reaction Selectivity (Molar Ratio 1:1)

Temperature (°C)Reaction Time (h)This compound (%)4-tert-butyl-2,6-di(hydroxymethyl)phenol (%)
3086015
5045525
7024540

Note: The data presented in this table are illustrative and may vary based on specific reaction conditions.

Experimental Protocols

Selective Synthesis of this compound

This protocol is designed to favor the formation of the mono-hydroxymethylated product.

Materials:

  • 4-tert-butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-tert-butylphenol (1.0 eq) in deionized water containing sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature until all the 4-tert-butylphenol has dissolved to form a clear solution of the sodium phenoxide.

  • Cool the solution to 10-15 °C using an ice bath.

  • Slowly add formaldehyde (0.8 eq) dropwise from the dropping funnel over a period of 1-2 hours, while maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the desired conversion is achieved, cool the reaction mixture in an ice bath and slowly neutralize it with concentrated hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization.

HPLC Analysis of Reaction Mixture

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4] Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes. Flow Rate: 1.0 mL/min Detection: UV at 280 nm Injection Volume: 10 µL Retention Times (approximate):

  • 4-tert-butylphenol: ~8 min

  • This compound: ~6 min

  • 4-tert-butyl-2,6-di(hydroxymethyl)phenol: ~4 min

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 4-tert-butylphenol 4-tert-butylphenol This compound Desired Product: This compound 4-tert-butylphenol->this compound + Formaldehyde (Base Catalyst) Formaldehyde Formaldehyde 4-tert-butyl-2,6-di(hydroxymethyl)phenol Byproduct: 4-tert-butyl-2,6-di(hydroxymethyl)phenol This compound->4-tert-butyl-2,6-di(hydroxymethyl)phenol + Formaldehyde (Side Reaction)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Ratio Check Reactant Molar Ratio (Phenol:Formaldehyde) Start->Check_Ratio Check_Temp Review Reaction Temperature Profile Check_Ratio->Check_Temp Correct Adjust_Ratio Adjust Ratio: Increase Phenol or Decrease Formaldehyde Check_Ratio->Adjust_Ratio Incorrect Check_Purity Analyze Purity of Starting Materials Check_Temp->Check_Purity Correct Optimize_Temp Optimize Temperature: Lower for Selectivity, Higher for Conversion Check_Temp->Optimize_Temp Incorrect Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure End Problem Resolved Check_Purity->End Pure Adjust_Ratio->End Optimize_Temp->End Purify_Reactants->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-tert-Butylphenol Hydroxymethylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydroxymethylation of 4-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and optimized experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the hydroxymethylation of 4-tert-butylphenol.

Issue Possible Causes Recommended Solutions
Low Yield of 2-hydroxy-5-tert-butylbenzyl alcohol Incomplete reaction: Insufficient reaction time or temperature. Suboptimal pH: The pH of the reaction mixture is not in the optimal range for phenoxide ion formation and reaction with formaldehyde. Catalyst inefficiency: The chosen catalyst is not effective, or the catalyst loading is too low. Poor quality of reagents: Degradation or impurities in 4-tert-butylphenol or formaldehyde.Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature within the recommended range (typically 60-90°C) to enhance the reaction rate. pH Adjustment: Carefully control the pH of the reaction mixture, typically in the range of 8-10, to ensure the formation of the reactive phenoxide ion. Use a suitable base like sodium hydroxide or potassium hydroxide. Catalyst Optimization: If using a catalyst, ensure it is appropriate for ortho-selective hydroxymethylation if desired. Experiment with different catalyst loadings to find the optimal concentration. Reagent Quality: Use high-purity 4-tert-butylphenol and freshly prepared or high-quality formaldehyde solutions.
Poor Selectivity (Formation of multiple products) Incorrect pH: The pH may favor the formation of undesired isomers or multiple hydroxymethylations. High Temperature: Elevated temperatures can lead to less selective reactions and the formation of byproducts. Inappropriate Catalyst: The catalyst may not be selective for the desired ortho-hydroxymethylation.pH Control for Selectivity: For selective ortho-hydroxymethylation, a slightly acidic to neutral pH (around 4-7) with specific catalysts like certain metal salts can be beneficial. For general hydroxymethylation, maintain a basic pH (8-10). Temperature Management: Conduct the reaction at the lowest effective temperature to improve selectivity. Catalyst Selection: To favor ortho-hydroxymethylation, consider using catalysts such as magnesium, zinc, or cobalt salts.
Formation of Polymeric Byproducts (Resinification) High Formaldehyde to Phenol Ratio: An excess of formaldehyde can lead to multiple hydroxymethylations and subsequent condensation reactions, forming resins. Prolonged Reaction Time at High Temperatures: Extended reaction times, especially at elevated temperatures, promote the condensation of hydroxymethylated phenols into polymeric materials. High Catalyst Concentration: A high concentration of a basic catalyst can accelerate condensation reactions.Control Stoichiometry: Use a carefully controlled molar ratio of formaldehyde to 4-tert-butylphenol, typically around 1:1, to minimize multiple additions. Optimize Reaction Time and Temperature: Monitor the reaction to stop it once the desired product is formed, avoiding prolonged heating. Moderate Catalyst Loading: Use the minimum effective amount of catalyst to prevent excessive side reactions.
Difficulty in Product Isolation and Purification Presence of Unreacted Starting Materials: Incomplete reaction leaves unreacted 4-tert-butylphenol and formaldehyde in the mixture. Formation of Emulsions during Work-up: The presence of phenolic compounds and catalyst can lead to the formation of stable emulsions during extraction. Co-crystallization with Byproducts: The desired product may be difficult to separate from structurally similar byproducts.Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or HPLC. Work-up Procedures: After the reaction, neutralize the catalyst carefully. Use appropriate extraction solvents and consider techniques like centrifugation to break emulsions. Purification Techniques: Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) or recrystallization from an appropriate solvent to purify the 2-hydroxy-5-tert-butylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in the hydroxymethylation of 4-tert-butylphenol?

A1: The catalyst plays a crucial role in controlling the rate and selectivity of the reaction. In base-catalyzed hydroxymethylation, the catalyst (e.g., NaOH, KOH) deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the formaldehyde. Certain metal salt catalysts can favor the formation of the ortho-hydroxymethylated product through chelation.

Q2: How does the formaldehyde to 4-tert-butylphenol molar ratio affect the reaction outcome?

A2: The molar ratio of formaldehyde to 4-tert-butylphenol is a critical parameter. A 1:1 molar ratio is generally preferred to favor the formation of the mono-hydroxymethylated product. Increasing the ratio of formaldehyde can lead to the formation of di- and tri-hydroxymethylated products, as well as increase the likelihood of resin formation through subsequent condensation reactions.

Q3: What are the typical side reactions to be aware of?

A3: The main side reaction is the formation of phenol-formaldehyde resins, which are polymeric structures formed by the condensation of hydroxymethylated phenols. Other potential side reactions include the Cannizzaro reaction of formaldehyde in strongly basic conditions and the formation of other isomers if the reaction is not selective.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring of the disappearance of starting material and the appearance of the product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis, allowing for the determination of the conversion of 4-tert-butylphenol and the yield of 2-hydroxy-5-tert-butylbenzyl alcohol.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the hydroxymethylation of 4-tert-butylphenol.

Table 1: Effect of Temperature on Yield and Selectivity

Temperature (°C)Reaction Time (h)Yield of 2-hydroxy-5-tert-butylbenzyl alcohol (%)Notes
606ModerateSlower reaction rate, potentially higher selectivity.
804HighGenerally a good balance between reaction rate and yield.
1002High, but risk of byproductsFaster reaction, but increased risk of resin formation.

Table 2: Effect of Catalyst and pH on Ortho-Selectivity

CatalystpH RangeOrtho/Para RatioNotes
NaOH9-11LowFavors general hydroxymethylation, often with a mixture of isomers.
Mg(OAc)₂4-6HighPromotes ortho-selectivity through a chelation mechanism.
ZnO6-7Moderate to HighCan also enhance ortho-selectivity.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydroxymethylation of 4-tert-Butylphenol

Materials:

  • 4-tert-butylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent like water or a water/alcohol mixture.

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1 equivalents) to the solution and stir until dissolved.

  • Slowly add formaldehyde (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 80°C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-hydroxy-5-tert-butylbenzyl alcohol.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants 1. Combine 4-tert-butylphenol, NaOH, and Solvent add_formaldehyde 2. Add Formaldehyde reactants->add_formaldehyde heat 3. Heat to 80°C add_formaldehyde->heat monitor 4. Monitor by TLC/HPLC heat->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize with HCl cool->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract dry 8. Dry and Concentrate extract->dry chromatography 9. Column Chromatography dry->chromatography product Pure 2-hydroxy-5-tert-butylbenzyl alcohol chromatography->product troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Significant Side Reactions? start->side_reactions No increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp Yes check_reagents Check Reagent Quality incomplete_rxn->check_reagents No optimize_ratio Optimize Formaldehyde to Phenol Ratio side_reactions->optimize_ratio Yes adjust_catalyst Adjust Catalyst Concentration side_reactions->adjust_catalyst No

Technical Support Center: Degradation of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-butyl-2-(hydroxymethyl)phenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies of its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

While specific literature on the complete degradation pathway of this compound is limited, based on the degradation of structurally similar compounds, two primary pathways can be anticipated:

  • Biodegradation: Microbial degradation is likely to proceed via initial hydroxylation of the phenolic ring, followed by ring cleavage. For the related compound 4-tert-butylphenol, degradation by bacteria such as Sphingobium fuliginis involves hydroxylation to form 4-tert-butylcatechol, which is then cleaved through a meta-cleavage pathway[1]. It is plausible that this compound would follow a similar route, potentially with initial oxidation of the hydroxymethyl group.

  • Chemical/Photocatalytic Oxidation: Advanced oxidation processes (AOPs) are expected to generate highly reactive hydroxyl radicals that attack the aromatic ring and the hydroxymethyl group. Oxidation of 2-(hydroxymethyl)phenols can lead to the formation of transient quinone methide intermediates[2]. Further oxidation would lead to ring opening and mineralization. The degradation of the related antioxidant butylated hydroxytoluene (BHT) can result in the formation of isobutene[3][4].

Q2: What are the typical intermediate products I should look for during degradation experiments?

Based on the degradation of related phenols, you should screen for the following potential intermediates:

  • Hydroxylated derivatives: Introduction of additional hydroxyl groups on the aromatic ring, such as a catechol-like structure. For instance, 4-tert-butylcatechol is a known intermediate in the biodegradation of 4-tert-butylphenol[1].

  • Quinone-like structures: Oxidation of phenols can yield quinones[5][6].

  • Ring-cleavage products: Following hydroxylation, enzymatic pathways can cleave the aromatic ring, leading to the formation of aliphatic acids.

  • Oxidation products of the hydroxymethyl group: The hydroxymethyl group may be oxidized to an aldehyde or a carboxylic acid.

  • Products from side-chain elimination: The tert-butyl group may be cleaved, potentially forming isobutene, as seen in the degradation of BHT[3][4].

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its intermediates?

The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and polar intermediates. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol or acetonitrile[7][8].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile intermediates. Derivatization may be necessary to increase the volatility of polar compounds[9][10][11].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it suitable for analyzing a wide range of degradation products without the need for derivatization.

Troubleshooting Guides

Guide 1: Microbial Degradation Experiments
Issue Possible Cause(s) Recommended Solution(s)
No degradation observed or very slow degradation rate. The microbial culture may not be adapted to the compound.Acclimatize the culture by gradually increasing the concentration of this compound[12].
The compound concentration may be toxic to the microorganisms.Start with a lower concentration of the substrate. High concentrations of phenols can be inhibitory[13][14].
Sub-optimal experimental conditions (pH, temperature, oxygen).Optimize the pH (typically around 7.0 for many bacteria), temperature (mesophilic range of 30-37°C is common), and ensure adequate aeration for aerobic degradation[13][15].
Inconsistent degradation results between replicates. Inoculum variability.Ensure a homogeneous and consistent inoculum size for each experimental run.
Abiotic losses (e.g., volatilization, adsorption).Run abiotic controls (sterile medium with the compound but no microorganisms) to quantify any non-biological loss.
Difficulty in identifying intermediate metabolites. Intermediates are transient and do not accumulate to detectable levels.Collect samples at more frequent, earlier time points. Use a more sensitive analytical method like LC-MS/MS.
The degradation pathway is different than expected.Employ untargeted metabolomics to screen for a wider range of potential intermediates[16].
Guide 2: HPLC Analysis
Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). Inappropriate mobile phase pH for an ionizable compound.Adjust the pH of the mobile phase. For acidic phenols, a lower pH can improve peak shape.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column[17].
Drifting retention times. Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing. Gravimetric preparation is more accurate than volumetric[18].
Fluctuations in column temperature.Use a column oven to maintain a constant temperature[18][19].
Overlapping peaks of parent compound and intermediates. Insufficient separation by the current method.Optimize the mobile phase gradient, change the organic solvent, or try a different column chemistry. Utilize a diode array detector to check for peak purity and use spectral deconvolution if available[7].
Low sensitivity or no peaks detected. Detector issue or incorrect wavelength.Check that the detector lamp is on and that the chosen wavelength is appropriate for phenolic compounds (typically around 270-280 nm).
Sample degradation or adsorption in the system.Ensure sample stability and use an appropriate injection solvent, preferably the mobile phase itself[17].
Guide 3: GC-MS Analysis
Issue Possible Cause(s) Recommended Solution(s)
No peak for the parent compound or polar intermediates. Compounds are not volatile enough for GC analysis.Derivatize the sample (e.g., silylation) to increase the volatility of hydroxyl and carboxyl groups[10].
Thermal degradation in the injector.Lower the injector temperature. Check for activity in the inlet liner and use a deactivated liner if necessary.
Poor peak shape (tailing). Active sites in the GC system (liner, column).Use a deactivated liner and a column designed for the analysis of active compounds like phenols. An inert system is crucial[20].
Difficulty in identifying unknown peaks. Mass spectra not present in the library.Manually interpret the mass spectra based on fragmentation patterns of phenolic compounds. Compare with literature data for similar compounds.
Co-eluting peaks.Optimize the GC temperature program to improve separation. Use deconvolution software if available.

Experimental Protocols

Protocol 1: General Procedure for Microbial Degradation Study

  • Culture Preparation: Grow the selected microbial strain or consortium in a suitable nutrient-rich medium until it reaches the exponential growth phase.

  • Inoculation: Harvest the cells by centrifugation, wash with a sterile phosphate buffer, and resuspend in a minimal salt medium (MSM) to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Assay: Add this compound to the MSM as the sole carbon source at the desired initial concentration. Inoculate with the prepared cell suspension.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm for aerobic conditions). Include sterile controls to account for abiotic losses.

  • Sampling: Withdraw aliquots at regular time intervals.

  • Sample Preparation: Centrifuge the aliquots to remove bacterial cells. The supernatant can be directly analyzed by HPLC or extracted for GC-MS analysis. For extraction, acidify the supernatant and extract with a suitable organic solvent like ethyl acetate.

  • Analysis: Analyze the samples using HPLC to quantify the parent compound and by GC-MS or LC-MS to identify degradation intermediates.

Protocol 2: HPLC Analysis of this compound

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 275 nm.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of this compound.

Protocol 3: GC-MS Analysis of Degradation Intermediates

  • Extraction: Acidify 10 mL of the culture supernatant to pH 2 with HCl and extract three times with 10 mL of ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Derivatization (if necessary): Evaporate the solvent under a gentle stream of nitrogen. Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert polar functional groups to their trimethylsilyl (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

    • Identification: Compare mass spectra with a library (e.g., NIST) and fragmentation patterns reported in the literature.

Quantitative Data Summary

The following table presents illustrative quantitative data from studies on the degradation of 4-tert-butylphenol, a structurally related compound. This data can serve as a benchmark for experiments with this compound.

Table 1: Degradation of 4-tert-butylphenol under Various Conditions

Degradation MethodCatalyst/MicroorganismInitial ConcentrationConditionsDegradation EfficiencyTimeReference
BiodegradationSphingobium fuliginis TIK-11.0 mMAerobic, 25°C100%12 h[21]
PhotocatalysisAg₂CO₃5 ppmSimulated solar light, 200 mg/L catalyst100%60 min[22]
PhotocatalysisFe-doped TiO₂ (4%)Not specifiedUV irradiation86% (TOC removal)Not specified[23]

Visualizations

degradation_pathway cluster_biodegradation Proposed Biodegradation Pathway A 4-tert-butyl-2- (hydroxymethyl)phenol B Hydroxylated Intermediate (Catechol-like structure) A->B Hydroxylation C Ring Cleavage Products (e.g., muconic semialdehyde derivatives) B->C Dioxygenase (meta-cleavage) D TCA Cycle Intermediates C->D Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

experimental_workflow cluster_workflow Analytical Workflow for Degradation Studies cluster_analysis Instrumental Analysis start Degradation Experiment (Microbial or Chemical) sampling Aqueous Sample Collection start->sampling prep Sample Preparation (Centrifugation/Extraction) sampling->prep hplc HPLC-UV (Quantification) prep->hplc lcms LC-MS or GC-MS (Identification) prep->lcms results Data Analysis (Kinetics, Pathway ID) hplc->results lcms->results

Caption: General experimental workflow for studying degradation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic: No Degradation rect_node rect_node q1 Is degradation observed in positive control? q2 Is compound lost in abiotic control? q1->q2 Yes a1 Check experimental conditions (pH, temp, nutrients). Verify microbial activity. q1->a1 No a2 Investigate abiotic loss (adsorption, volatilization). q2->a2 Yes a3 Compound may be recalcitrant or toxic. Lower concentration or adapt culture. q2->a3 No

Caption: A logical approach to troubleshooting failed degradation experiments.

References

Technical Support Center: Storage and Handling of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-tert-butyl-2-(hydroxymethyl)phenol to prevent its oxidation.

Troubleshooting Guide

Discoloration or degradation of this compound is a common issue during storage. This guide will help you identify and resolve these problems.

Issue Potential Cause Recommended Action
White crystalline solid turns yellow or pinkish-brown. Oxidation: The phenolic group is susceptible to oxidation by atmospheric oxygen, which is accelerated by light and heat. This leads to the formation of colored quinone-type compounds and dimers.[1][2][3]1. Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (see recommended storage protocols). 2. Purification: If the discoloration is significant, the material may need to be repurified, for example, by recrystallization, before use.
Appearance of an oily substance or clumping of the solid. Moisture Absorption & Degradation: Phenolic compounds can be hygroscopic. Absorbed moisture can accelerate degradation pathways.[1]1. Check Container Seal: Ensure the container is tightly sealed. Use of a desiccator for storage can also be beneficial. 2. Proper Handling: When dispensing the compound, work in a dry environment (e.g., a glove box or under a stream of dry inert gas) to minimize exposure to atmospheric moisture.
Inconsistent analytical results (e.g., HPLC purity). Sample Degradation: The compound may be degrading between the time of sampling and analysis.1. Analyze Promptly: Analyze samples as soon as possible after preparation. 2. Control Analysis Conditions: Protect sample solutions from light and keep them cool until analysis.
Formation of insoluble particles in solution. Polymerization: Extended oxidation can lead to the formation of higher molecular weight oligomers or polymers that have lower solubility.[2]1. Filter Solution: If the insolubles are minor, the solution may be filtered before use, but this indicates significant degradation. 2. Discard and Replace: For critical applications, it is best to discard the degraded material and use a fresh, properly stored batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration of this compound during storage?

A1: The primary cause of discoloration is oxidation. The phenolic hydroxyl group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion contaminants.[2][3] This oxidation leads to the formation of highly colored degradation products, such as quinones and stilbenequinones, which can impart a yellow, pink, or brown hue to the originally white solid.[1][3]

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, this compound should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon.[3] It is also recommended to store the container in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Can I use this compound that has slightly discolored?

A3: The suitability of slightly discolored material depends on the sensitivity of your application. For non-critical applications, a slight discoloration might be acceptable. However, for applications in drug development or where high purity is essential, it is recommended to either purify the material (e.g., by recrystallization) or use a fresh, unoxidized batch. Discoloration is an indicator of impurity formation.[1]

Q4: How can I monitor the purity of my stored this compound?

A4: The purity can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A well-developed HPLC method can separate the parent compound from its degradation products, allowing for quantitative assessment of its purity over time.

Q5: Are there any chemical stabilizers I can add to prevent oxidation?

A5: While this compound is itself a hindered phenolic antioxidant, in solution or in formulations, the addition of other antioxidants, such as ascorbic acid or BHT (Butylated Hydroxytoluene), can sometimes provide enhanced stability against oxidation.[6] The choice of stabilizer would depend on the specific application and solvent system.

Data on Storage Stability

The following tables provide illustrative data on the expected degradation trends of this compound under various storage conditions. This data is based on general knowledge of phenolic compound stability and should be used as a guide for establishing appropriate storage protocols. Actual degradation rates should be determined empirically.

Table 1: Effect of Temperature on Purity over 12 Months (Stored in the dark under inert atmosphere)

TemperaturePurity after 3 months (%)Purity after 6 months (%)Purity after 12 months (%)
2-8 °C> 99.5> 99.0> 98.5
25 °C (Room Temp)~ 99.0~ 98.0~ 96.0
40 °C (Accelerated)~ 97.0~ 94.0~ 88.0

Table 2: Effect of Light and Atmosphere on Purity at 25°C over 6 Months

Storage ConditionPurity after 1 month (%)Purity after 3 months (%)Purity after 6 months (%)
Dark, Inert Atmosphere> 99.5~ 99.0~ 98.0
Dark, Air~ 99.0~ 97.5~ 95.0
Ambient Light, Air~ 97.0~ 93.0~ 85.0

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Container: Use an amber glass bottle or other opaque, chemically resistant container with a screw cap containing an inert liner (e.g., PTFE).

  • Inert Atmosphere: Before sealing, flush the container headspace with a gentle stream of dry nitrogen or argon for 1-2 minutes to displace any air.[7][8][9]

  • Sealing: Tightly seal the container immediately after flushing. For added protection, the cap can be wrapped with Parafilm®.

  • Storage Location: Place the sealed container in a dark, cool, and dry location. For long-term storage, a refrigerator at 2-8 °C is recommended.

  • Documentation: Label the container with the compound name, date of receipt/synthesis, and storage conditions.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization and validation are required for specific applications.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample of the stored material at the same concentration as the standard solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.

    • Run a blank (diluent), the standard solution, and the sample solution.

  • Data Analysis: Determine the area percent of the main peak in the sample chromatogram to assess purity. Compare the retention time of the main peak in the sample to that of the standard to confirm identity.

Visualizations

Oxidation Pathway

The oxidation of this compound likely proceeds through a free radical mechanism, leading to the formation of colored quinone and dimer byproducts.

Oxidation_Pathway cluster_initial Initial Compound cluster_oxidation Oxidation Process Phenol This compound Radical Phenoxy Radical Intermediate Phenol->Radical O2, light, heat Quinone Quinone Methide Radical->Quinone Further Oxidation Dimer Oxidative Dimerization Products Radical->Dimer Radical Coupling

Caption: Proposed oxidation pathway of this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of this compound under different storage conditions.

Stability_Workflow cluster_setup Experiment Setup cluster_analysis Analysis at Time Points (t=0, 1, 3, 6, 12 months) cluster_results Data Evaluation Start Freshly Prepared This compound Storage_Conditions Aliquot and Store under Varied Conditions (Temp, Light, Atmosphere) Start->Storage_Conditions Sampling Withdraw Sample Storage_Conditions->Sampling HPLC Purity Analysis by HPLC Sampling->HPLC Visual Visual Inspection (Color Change) Sampling->Visual Data_Analysis Compare Purity and Appearance to Initial Sample HPLC->Data_Analysis Visual->Data_Analysis Conclusion Determine Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[3][4]

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of quantification.[2][5]

  • Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of the analysis.[3][5]

A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 2.0 are generally considered unacceptable for high-precision analytical methods.[3]

Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?

Peak tailing for phenolic compounds, which are acidic in nature, typically arises from several factors:

  • Secondary Interactions with the Stationary Phase: Phenolic compounds can engage in unwanted interactions with residual silanol groups on the surface of silica-based columns.[4][6] These active sites can cause some analyte molecules to be retained longer than others, resulting in a tailed peak.

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized (phenolate) and non-ionized (phenolic) forms of the compound will exist simultaneously.[7][8][9] This dual state leads to inconsistent retention and peak distortion.

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, leading to poor peak shape.[4][10][11]

  • Column Degradation or Contamination: The accumulation of strongly retained sample components on the column inlet frit or a void in the packing bed can disrupt the flow path and cause tailing.[1][6][11]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the separated peak to broaden before it is detected.[6][7]

Troubleshooting Guides

Problem: Only my phenolic compound peaks are tailing.

This pattern strongly suggests a chemical interaction between your analytes and the HPLC system.

Q3: How do I diagnose and resolve secondary interactions with the column?

Secondary interactions, primarily with exposed silanol groups on the silica packing, are a frequent cause of tailing for polar compounds like phenols.[1][6]

Methodology:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanol groups. Adjust the mobile phase to a pH of 3.0 or lower using an acidic modifier.[2][12] This ensures the silanols are protonated and less likely to interact with your analytes.[1]

  • Use a Modern, End-Capped Column: Select a high-purity, Type B silica column that is well end-capped.[2][7] End-capping chemically treats the silica surface to block most of the active silanol groups, significantly reducing the potential for secondary interactions.[1][12]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM for LC-UV) can help mask the residual silanol activity.[3][12] However, for LC-MS applications, keep buffer concentrations below 10 mM to avoid ion suppression.[12]

Q4: My mobile phase pH is already low, but I still see tailing. What should I check next?

If lowering the pH doesn't resolve the issue, consider the pKa of your specific phenolic compounds.

Methodology:

  • Check Analyte pKa: Ensure your mobile phase pH is at least 1.5 to 2 pH units below the pKa of your phenolic compounds.[13][14] This ensures that over 99% of the analyte is in a single, non-ionized form, promoting a symmetrical peak shape.[9]

  • Ensure Proper Buffer Preparation: Always measure and adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier. This ensures an accurate and reproducible pH.[14]

  • Add a Competing Acid: In some cases, adding a small amount of a competing acid, like acetic acid, to the mobile phase can improve the peak shape of acidic analytes.[5]

Problem: All peaks in my chromatogram are tailing.

When all peaks, including neutral compounds, exhibit tailing, the cause is more likely physical or systemic rather than chemical.

Q5: How can I determine if column overload is the cause?

Column overload occurs when the amount of sample injected exceeds the column's capacity.[4]

Methodology:

  • Perform a Dilution Study: Reduce the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[4][11]

  • Reduce Injection Volume: If diluting the sample is not feasible, try reducing the injection volume.[10] A general guideline is to keep the injection volume at or below 5% of the total column volume.[3]

Q6: What if the issue is not overload? How do I check for system and column health issues?

Physical problems in the column or HPLC system can create non-uniform flow paths, leading to peak distortion.

Methodology:

  • Check for Voids or Contamination: A sudden pressure drop or severely distorted peaks can indicate a void at the column inlet or a blocked frit.[11] Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.[1] If this doesn't help, the column may need to be replaced.

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.12-0.17 mm ID).[3] Check all fittings to ensure they are properly seated and not contributing to dead volume.[12]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities and particulates from the sample matrix.[15]

Data and Parameters at a Glance

The following tables summarize key quantitative parameters for troubleshooting peak tailing.

Table 1: Mobile Phase and Analyte Parameters

ParameterRecommended Value/ActionRationaleCitations
Mobile Phase pH ≥ 2 units away from analyte pKaEnsures the analyte is in a single ionic state (ionized or non-ionized).[13][14]
For Phenols (Acids): pH < 5Suppresses analyte ionization for better retention and peak shape.[3]
For Silanol Suppression: pH ≤ 3Protonates residual silanol groups, minimizing secondary interactions.[2][5][12]
Buffer Concentration 10-50 mM (LC-UV)Maintains stable pH and can help mask silanol interactions.[3]
< 10 mM (LC-MS)Prevents ion suppression in the mass spectrometer.[12]

Table 2: Injection and System Parameters

ParameterRecommended Value/ActionRationaleCitations
Injection Volume ≤ 5% of column volumePrevents volumetric overload and peak distortion.[3]
Sample Mass Reduce if peaks improve upon dilutionPrevents mass overload, which saturates the stationary phase.[4][11]
Sample Solvent Match mobile phase or use a weaker solventA stronger injection solvent can cause band broadening and peak distortion.[3][5]
Connecting Tubing ID 0.005" (0.12 mm) - 0.007" (0.17 mm)Minimizes extra-column volume and peak broadening.[3][7]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is used to remove strongly adsorbed contaminants from the column inlet frit and packing material.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Reverse Column: Carefully reverse the column direction in the instrument.

  • Flush with Strong Solvents: Flush the column with a sequence of solvents, starting with your mobile phase without buffer salts. A typical sequence for reversed-phase columns is:

    • Water (10 column volumes)

    • Isopropanol (10 column volumes)

    • Hexane (if compatible with your column, check manufacturer's guide)

    • Isopropanol (10 column volumes)

    • Mobile phase organic solvent (e.g., Acetonitrile or Methanol) (10 column volumes)

    • Mobile phase (with buffer) until the pressure stabilizes.

  • Re-equilibrate: Return the column to its normal flow direction and re-equilibrate with your mobile phase conditions until a stable baseline is achieved.

  • Test Performance: Inject a standard to evaluate if peak shape has improved.

Visual Guides

The following diagrams illustrate key concepts in troubleshooting peak tailing.

G start Peak Tailing Observed for Phenolic Compound q1 Are ALL peaks tailing (including neutral markers)? start->q1 a1_no Likely Chemical Interaction with Phenolic Analyte q1->a1_no No a1_yes Likely Physical or Systemic Issue q1->a1_yes Yes q2 Is Mobile Phase pH >= 2 units below analyte pKa? a1_no->q2 a2_no Adjust Mobile Phase pH to be lower and/or use a suitable buffer. q2->a2_no No q3 Are you using an end-capped column? q2->q3 Yes a2_no->q3 a3_no Switch to a modern, high-purity, end-capped C18 or Phenyl column. q3->a3_no No end_chem Re-test with Standard q3->end_chem Yes a3_no->end_chem q4 Does peak shape improve when sample is diluted? a1_yes->q4 a4_yes Issue is Column Overload. Reduce sample concentration or injection volume. q4->a4_yes Yes q5 Check for system issues: - Void in column? - Blocked frit? - Extra-column volume? q4->q5 No end_phys Re-test with Standard a4_yes->end_phys a5 Flush/regenerate column. Check/replace tubing & fittings. Use a guard column. q5->a5 a5->end_phys

Caption: Troubleshooting workflow for peak tailing.

G cluster_0 Silica Stationary Phase cluster_1 Residual Silanol Group (Ionized at pH > 3.5) cluster_2 Mobile Phase cluster_3 Solution: Low pH Mobile Phase (pH < 3) label_silica Si-O-Si-O-Si... silanol Si-O⁻ phenol Phenolic Compound (Ar-OH) phenol->silanol Secondary Interaction (Hydrogen Bonding / Ionic) Causes delayed elution protonated_silanol Si-OH protonated_phenol Phenolic Compound (Ar-OH)

Caption: Mechanism of secondary interaction causing peak tailing.

References

Technical Support Center: Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving impurities encountered during the synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question: My final product is an oil and will not crystallize. What is the likely cause and how can I resolve it?

Answer: An oily product often indicates the presence of impurities that inhibit crystallization. The most common impurities are unreacted 4-tert-butylphenol, the di-substituted product (4-tert-butyl-2,6-di(hydroxymethyl)phenol), and polymeric resinous byproducts.

Troubleshooting Steps:

  • Confirm Impurities: Analyze a small sample of the oil by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the impurities present.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired mono-substituted product from other components. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.

    • Recrystallization from a different solvent system: If the product is mostly pure, try recrystallization from a solvent mixture such as dichloromethane/hexane or toluene. .

Question: TLC analysis of my crude product shows a significant amount of unreacted 4-tert-butylphenol. How can I remove it?

Answer: Unreacted 4-tert-butylphenol can be removed through a few methods:

  • Column Chromatography: As mentioned above, silica gel chromatography is effective.

  • Base Wash: You can dissolve the crude product in a water-immiscible solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous sodium bicarbonate or sodium carbonate solution. The unreacted phenol is more acidic and will be extracted into the basic aqueous layer as its phenoxide salt. The desired product is less acidic and will remain in the organic layer.

  • Recrystallization: If the concentration of the starting material is not too high, careful recrystallization may leave the more soluble starting material in the mother liquor.

Question: How can I minimize the formation of the di-substituted product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol?

Answer: The formation of the di-substituted product is a common issue. To favor the mono-substituted product:

  • Control Stoichiometry: Use a molar ratio of 4-tert-butylphenol to formaldehyde that is greater than or equal to 1:1. An excess of the phenol will statistically favor mono-substitution.

  • Slow Addition of Formaldehyde: Add the formaldehyde solution dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of formaldehyde low, reducing the likelihood of a second hydroxymethylation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product.

Question: My reaction has produced a significant amount of insoluble resinous material. What went wrong and can I salvage my product?

Answer: Resin formation occurs when the hydroxymethylated phenols condense with each other or with unreacted phenol.[1][2] This is often promoted by higher temperatures and prolonged reaction times.

Salvage Procedure:

  • Isolate the Soluble Fraction: Triturate the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to dissolve the desired product and other smaller molecules, leaving the insoluble polymer behind.

  • Filter: Filter off the solid resin.

  • Purify the Filtrate: Concentrate the filtrate and purify it using column chromatography to isolate the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is an electrophilic aromatic substitution reaction. Under basic conditions, 4-tert-butylphenol is deprotonated to form the more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbon of formaldehyde, followed by protonation to yield the hydroxymethylated product.[3]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically carried out in an aqueous solution using a base catalyst like sodium hydroxide.[4][5] The temperature is usually kept moderate to control the selectivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by TLC. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexane) to separate the starting material, the mono-substituted product, and the di-substituted product.

Q4: What are the expected spectroscopic data for this compound?

A4:

  • ¹H NMR: Expect signals for the tert-butyl group (singlet, ~1.3 ppm), the hydroxymethyl group (singlet, ~4.7 ppm), and the aromatic protons (multiplets, ~6.7-7.2 ppm). The phenolic and alcoholic hydroxyl protons will appear as broad singlets.

  • ¹³C NMR: Expect distinct signals for the carbons of the tert-butyl group, the aromatic ring, and the hydroxymethyl group.

  • IR: Look for characteristic broad O-H stretching bands for the phenolic and alcoholic hydroxyl groups (~3200-3600 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).

Quantitative Data Summary

ParameterConditionExpected Outcome on Product Distribution
Molar Ratio (Phenol:Formaldehyde) > 1:1Favors mono-substitution
≤ 1:1Increases di-substitution and polymer formation
Temperature Lower (e.g., room temperature)Higher selectivity for mono-substitution
Higher (e.g., > 60°C)Increases reaction rate but promotes di-substitution and resin formation[2]
Catalyst Concentration LowerSlower reaction, may improve selectivity
HigherFaster reaction, may increase side products
Reaction Time ShorterMinimizes polymer formation
LongerCan lead to increased formation of condensation products

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq). Cool the mixture in an ice bath.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (0.9 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is ~5-6. A precipitate or an oily layer should form.

  • Extraction: Extract the mixture with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Synthesis reactants Reactants: 4-tert-butylphenol Formaldehyde NaOH (aq) reaction Reaction: - Slow addition of HCHO - Controlled Temperature - Monitor by TLC reactants->reaction workup Work-up: - Acidification (HCl) - Extraction (EtOAc) reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Pure Product: This compound purification->product

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree start Problem with Final Product oily_product Is the product an oil? start->oily_product unreacted_sm TLC shows unreacted starting material? oily_product->unreacted_sm No solution_chromatography Solution: Use column chromatography. oily_product->solution_chromatography Yes di_substituted TLC shows di-substituted product? unreacted_sm->di_substituted No solution_base_wash Solution: Perform a base wash. unreacted_sm->solution_base_wash Yes resin Is there insoluble resin? di_substituted->resin No solution_stoichiometry Future Prevention: - Adjust stoichiometry - Slow formaldehyde addition - Lower reaction temp. di_substituted->solution_stoichiometry Yes solution_triturate Solution: Triturate to isolate soluble product and then purify. resin->solution_triturate Yes

Caption: A decision tree to guide troubleshooting common issues in the synthesis.

References

Technical Support Center: Enhancing the Antioxidant Efficacy of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting experiments and enhancing the antioxidant efficacy of 4-tert-butyl-2-(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antioxidant activity for this compound?

A1: The primary antioxidant mechanism of this compound is attributed to its phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The resulting phenoxy radical is stabilized by the electron-donating tert-butyl group, which enhances its antioxidant effectiveness.

Q2: I am observing lower than expected antioxidant activity in my in vitro assays. What could be the reason?

A2: Several factors could contribute to lower than expected activity. These include suboptimal assay conditions (pH, solvent), degradation of the compound, or interference from other components in your sample. It is also possible that at very low concentrations, some phenolic compounds may exhibit pro-oxidant effects. Refer to the troubleshooting guides for specific assays for more detailed guidance.

Q3: Can the antioxidant efficacy of this compound be improved?

A3: Yes, several strategies can be employed to enhance its efficacy. These include structural modification of the molecule, combination with other antioxidants to achieve synergistic effects, and the use of advanced delivery systems to improve bioavailability.

Q4: What is the role of the Nrf2 signaling pathway in the antioxidant action of this compound?

A4: Tert-butylated phenols, similar in structure to this compound, have been shown to activate the Nrf2 signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Activation of this pathway leads to a strengthened cellular defense against oxidative stress.

Q5: Are there any safety concerns I should be aware of when working with this compound?

A5: As with any chemical, it is essential to handle this compound with appropriate safety precautions, including the use of personal protective equipment. Refer to the material safety data sheet (MSDS) for detailed information on handling, storage, and potential hazards.

Strategies for Enhancing Efficacy

Enhancing the antioxidant efficacy of this compound can be approached through several strategies, primarily focusing on synergistic combinations and structural modifications.

Synergistic Combinations

Combining this compound with other antioxidants can lead to a synergistic effect, where the total antioxidant activity of the mixture is greater than the sum of the individual activities. This is often due to the regeneration of the more potent antioxidant by the co-antioxidant.

  • Combination with Ascorbic Acid (Vitamin C): Ascorbic acid can regenerate the phenoxy radical of the phenol back to its active form, thereby prolonging its antioxidant action.

  • Combination with α-Tocopherol (Vitamin E): In lipid-rich environments, α-tocopherol is a potent chain-breaking antioxidant. This compound can act as a co-antioxidant, protecting α-tocopherol from depletion.

  • Combination with other Phenolic Compounds: Combining with other phenols, such as flavonoids or other phenolic acids, can also result in synergistic antioxidant activity.[3]

Structural Modifications

Altering the chemical structure of this compound can modulate its antioxidant activity.

  • Addition of Hydroxyl Groups: Increasing the number of hydroxyl groups on the phenolic ring generally increases antioxidant activity due to more sites for hydrogen donation.[4]

  • Modification of the Hydroxymethyl Group: The hydroxymethyl group can be esterified with other antioxidant molecules, such as other phenolic acids, to create a new molecule with potentially enhanced and synergistic properties.

Data Presentation

The following tables provide a summary of hypothetical antioxidant activity data for this compound and its enhanced formulations. The data for the single compound is based on values reported for the structurally similar 2,4-di-tert-butylphenol.[5][6]

Table 1: In Vitro Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH Radical Scavenging60
ABTS Radical Scavenging17

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Synergistic Effects of this compound in Combination with Other Antioxidants (Hypothetical Data)

Combination (1:1 molar ratio)DPPH IC50 (µg/mL)Synergism Ratio*
This compound60-
Ascorbic Acid5-
Combination 1 20 1.63
α-Tocopherol10-
Combination 2 25 1.40

Synergism Ratio = (Expected IC50) / (Observed IC50). A ratio > 1 indicates synergism.

Experimental Protocols & Troubleshooting Guides

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of the stock solution to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the sample dilutions to the wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank, and a solution without the test compound is used as the control.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the sample concentrations to determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseSolution
Inconsistent readings Pipetting errors; Incomplete mixing.Use calibrated pipettes; Ensure thorough mixing of reagents in the wells.
Low or no activity Compound concentration is too low; Compound has degraded.Test a wider range of concentrations; Prepare fresh solutions of the compound.
Cloudy or precipitated solution Poor solubility of the compound or its reaction products in the assay solvent.Try a different solvent system if compatible with the assay; Dilute the sample.
Absorbance of control is too low DPPH solution has degraded.Prepare a fresh DPPH solution and store it protected from light.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the sample dilutions to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseSolution
High background absorbance Incomplete reaction of the radical; Interference from colored samples.Ensure the ABTS•+ solution is properly prepared and diluted; Run a sample blank without the ABTS•+ solution.
Variability between replicates Inconsistent incubation time; Temperature fluctuations.Use a timer to ensure consistent incubation for all samples; Perform the assay at a stable room temperature.
Slow reaction kinetics The antioxidant may have a slow reaction mechanism with ABTS•+.Increase the incubation time and take readings at multiple time points to assess the reaction kinetics.
FRAP (Ferric Reducing Antioxidant Power) Assay

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl3·6H2O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 20 µL of the sample dilutions to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known antioxidant like Trolox or FeSO4.

    • Express the results as Trolox equivalents (TE) or Fe(II) equivalents.

Troubleshooting Guide:

IssuePossible CauseSolution
Low sensitivity The compound is a poor electron donor under acidic conditions.This assay is pH-dependent; consider that your compound may not be effective at pH 3.6.
Color interference The sample itself is colored at 593 nm.Prepare a sample blank containing the sample and buffer but without the TPTZ and ferric chloride.
Precipitate formation The sample is not soluble in the aqueous FRAP reagent.Try to dissolve the sample in a co-solvent that is miscible with the FRAP reagent, but be mindful of potential interference.
Cellular Antioxidant Activity (CAA) Assay

Methodology:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of the test compound and 25 µM DCFH-DA for 1 hour at 37°C.

    • Wash the cells with PBS to remove the extracellular compound and DCFH-DA.

    • Add 600 µM AAPH (a peroxyl radical initiator) to the cells.

    • Immediately place the plate in a fluorescence microplate reader and measure the emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the formula: CAA unit = 100 – (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

    • Express the results as quercetin equivalents (QE).

Troubleshooting Guide:

IssuePossible CauseSolution
High cell death (cytotoxicity) The test compound is toxic to the cells at the tested concentrations.Perform a cytotoxicity assay first to determine the non-toxic concentration range of your compound.
Low fluorescence signal Poor uptake of DCFH-DA by the cells; Insufficient radical generation.Ensure cells are healthy and confluent; Check the concentration and activity of the AAPH solution.
High variability in fluorescence Uneven cell seeding; Photobleaching of the fluorescent probe.Ensure a uniform cell monolayer; Minimize exposure of the plate to light during the assay.

Visualizations

Signaling Pathway: Nrf2 Activation

Nrf2_Pathway cluster_nucleus Nucleus Phenol 4-tert-butyl-2- (hydroxymethyl)phenol Keap1_Nrf2 Keap1-Nrf2 Complex Phenol->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases ARE ARE Nrf2_free->ARE Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes Upregulates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Nrf2 activation by this compound.

Experimental Workflow: Enhancing Antioxidant Efficacy

Experimental_Workflow Start Start: Select This compound Step1 Baseline Activity (DPPH, ABTS, FRAP) Start->Step1 Step2 Select Co-antioxidants (e.g., Ascorbic Acid, α-Tocopherol) Step1->Step2 Step3 Prepare Combinations (Different Ratios) Step2->Step3 Step4 Screen Combinations (DPPH, ABTS, FRAP) Step3->Step4 Decision1 Synergism Observed? Step4->Decision1 Decision1->Step2 No, select new co-antioxidants Step5 Optimize Ratio Decision1->Step5 Yes Step6 Validate with Cellular Antioxidant Assay (CAA) Step5->Step6 End End: Enhanced Antioxidant Formulation Step6->End

Caption: Workflow for enhancing antioxidant efficacy through synergistic combinations.

Logical Relationship: Troubleshooting Low Antioxidant Activity

Troubleshooting_Logic Problem Problem: Low Antioxidant Activity Check1 Check Assay Parameters (pH, solvent, temp) Problem->Check1 Solution1 Optimize Assay Conditions Check1->Solution1 Incorrect Check2 Check Compound Integrity Check1->Check2 Correct Solution2 Prepare Fresh Stock Solution Check2->Solution2 Degraded Check3 Check Concentration Range Check2->Check3 Intact Solution3 Test Broader Concentration Range Check3->Solution3 Too Narrow Consideration Consider Pro-oxidant Effect at Low Conc. Check3->Consideration Appropriate

Caption: Troubleshooting logic for low antioxidant activity results.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Tert-Butylated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of commonly used tert-butylated phenols: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-Butylhydroquinone (TBHQ). These synthetic phenolic compounds are widely employed as antioxidants in food, cosmetics, and pharmaceutical industries to prevent oxidative degradation.[1][2][3] This document summarizes their relative performance based on experimental data from various antioxidant assays and provides detailed methodologies for key experiments to aid in research and development.

Mechanism of Antioxidant Action

Tert-butylated phenols exert their antioxidant effects primarily by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating the chain reactions of oxidation.[2] The presence of bulky tert-butyl groups on the aromatic ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents its participation in further oxidative processes.[2] The specific arrangement and number of these groups influence the antioxidant efficacy of each compound.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of phenolic compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

It is crucial to note that the reported antioxidant activities of BHA, BHT, and TBHQ can vary significantly depending on the assay method and the experimental conditions, such as the solvent, pH, and the nature of the oxidative substrate.[4] Some studies have shown BHA to have higher activity than BHT in certain systems, while others report TBHQ to be a more effective antioxidant.[5][6]

The following table summarizes representative data on the comparative antioxidant activity of these compounds.

CompoundDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (TEAC)Lipid Peroxidation Inhibition
Butylated Hydroxyanisole (BHA) Variable, often reported to be more effective than BHT[6][7]Data not consistently reportedEffective, with better protection against ROS generation than quercetin in some models[8]
Butylated Hydroxytoluene (BHT) Variable, sometimes similar to or less effective than BHA[5][6]Data not consistently reportedEffective, though some studies indicate lower activity than other synthetic antioxidants[4]
Tert-Butylhydroquinone (TBHQ) Generally considered a highly effective antioxidant[6]Data not consistently reportedHigh oxidative stability and effectiveness, even at low concentrations[3]

Note: Direct, universally applicable IC50 and TEAC values are difficult to establish due to inter-study variability. The information presented reflects general trends observed in the literature.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of tert-butylated phenols are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. The final concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound (BHA, BHT, or TBHQ) in the same solvent used for the DPPH solution.

  • Reaction: Mix a specific volume of the DPPH solution with a specific volume of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol or a phosphate buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound.

  • Reaction: Add a specific volume of the sample solution to a specific volume of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) that has the same antioxidant capacity as the test sample.

Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often using a model system such as a linoleic acid emulsion or biological samples like erythrocyte membranes. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion, tissue homogenate) is incubated with a pro-oxidant (e.g., FeSO4, AAPH) in the presence and absence of the test antioxidant.

  • Reaction with TBA: After incubation, the reaction is stopped, and a solution of thiobarbituric acid (TBA) in an acidic medium is added.

  • Heating: The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Measurement: After cooling, the absorbance of the colored complex is measured spectrophotometrically at 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of the antioxidant activity of tert-butylated phenols.

G cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison A Select Tert-Butylated Phenols (BHA, BHT, TBHQ) B Prepare Stock Solutions of Phenols A->B D DPPH Radical Scavenging Assay B->D Add to Assay E ABTS Radical Cation Decolorization Assay B->E Add to Assay F Lipid Peroxidation Inhibition Assay (TBARS) B->F Add to Assay C Prepare Reagents (DPPH, ABTS, TBA, etc.) C->D C->E C->F G Spectrophotometric Measurement D->G E->G F->G H Calculate % Inhibition and IC50 Values G->H for DPPH & TBARS I Calculate TEAC Values G->I for ABTS J Compare Antioxidant Potency H->J I->J K Publish Comparison Guide J->K

Caption: Workflow for Comparative Antioxidant Activity Assessment.

Signaling Pathway of Antioxidant Action

The primary mechanism of action for tert-butylated phenols involves the interruption of free radical chain reactions. The following diagram illustrates this general pathway.

G cluster_oxidation Oxidative Stress cluster_antioxidant Antioxidant Intervention FreeRadical Free Radical (R•) Lipid Unsaturated Lipid (LH) FreeRadical->Lipid Initiation LipidPeroxyl Lipid Peroxyl Radical (LOO•) Lipid->LipidPeroxyl Propagation LipidPeroxyl->Lipid LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxyl->LipidHydroperoxide LipidPeroxyl->LipidHydroperoxide Phenol Tert-Butylated Phenol (ArOH) LipidPeroxyl->Phenol Termination Phenol->LipidPeroxyl H• Donation PhenoxyRadical Stable Phenoxy Radical (ArO•) Phenol->PhenoxyRadical PhenoxyRadical->FreeRadical Radical Quenching

Caption: Free Radical Scavenging by Tert-Butylated Phenols.

References

A Comparative Guide to the Antioxidant Properties of 4-tert-butyl-2-(hydroxymethyl)phenol and BHT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of 4-tert-butyl-2-(hydroxymethyl)phenol and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Both this compound and BHT are phenolic compounds with established antioxidant capabilities. BHT is a well-characterized antioxidant that functions primarily by donating a hydrogen atom to neutralize free radicals, thus inhibiting lipid peroxidation. While direct comparative studies on this compound are limited, data on structurally similar compounds suggest it possesses potent antioxidant activity, potentially comparable to or exceeding that of BHT. The introduction of a hydroxymethyl group to the phenolic ring may influence its radical scavenging efficacy. This guide synthesizes the available data on their performance in key antioxidant assays and outlines the experimental protocols for their evaluation.

Mechanism of Action

Phenolic antioxidants like BHT and its derivatives exert their effects primarily through a free radical scavenging mechanism. They donate a hydrogen atom from their phenolic hydroxyl group to peroxy radicals, converting them into more stable hydroperoxides and terminating the lipid peroxidation chain reaction.[1] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring and by the steric hindrance provided by the bulky tert-butyl groups.

dot graph "Antioxidant_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

ROO [label="Peroxy Radical (ROO•)", fillcolor="#F1F3F4"]; ArOH [label="Phenolic Antioxidant (ArOH)\nthis compound or BHT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROOH [label="Hydroperoxide (ROOH)", fillcolor="#FBBC05"]; ArO [label="Phenoxy Radical (ArO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NonRadical [label="Non-radical Products", fillcolor="#34A853", fontcolor="#FFFFFF"];

ROO -> ROOH [label=" H• donation"]; ArOH -> ArO; ROO -> NonRadical [label=" Termination"]; ArO -> NonRadical; } caption: "General mechanism of phenolic antioxidants."

Comparative Antioxidant Performance

Antioxidant AssayThis compound (and related compounds)Butylated Hydroxytoluene (BHT)Reference Compound(s)
DPPH Radical Scavenging (IC50) 2,4-di-tert-butylphenol: 60 µg/mLBHT derivatives have shown significant activity.Ascorbic Acid: ~5 µg/mL
ABTS Radical Scavenging (IC50) 2,4-di-tert-butylphenol: 17 µg/mL-Trolox: ~3 µg/mL
Chemiluminescence (IC50) -8.5 µM-
Lipid Peroxidation Inhibition Strong inhibition observed for related compounds.Potent inhibitor of lipid peroxidation.α-tocopherol

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity. The data for this compound is inferred from the structurally similar 2,4-di-tert-butylphenol.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix test/control solution with DPPH solution DPPH_sol->Mix Test_sol Prepare test compound solutions (various concentrations) Test_sol->Mix Control_sol Prepare control solution (e.g., BHT, Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure Measure absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound (this compound or BHT) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each test solution concentration. A blank containing only methanol is also prepared.

  • Incubation: Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_0 - A_1) / A_0] * 100 Where A_0 is the absorbance of the control (DPPH solution without the test compound) and A_1 is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Prepare ABTS stock solution (7 mM) ABTS_radical Mix and incubate to form ABTS•+ radical solution ABTS_stock->ABTS_radical K2S2O8_stock Prepare Potassium Persulfate stock solution (2.45 mM) K2S2O8_stock->ABTS_radical Mix Mix test solution with ABTS•+ solution ABTS_radical->Mix Test_sol Prepare test compound solutions (various concentrations) Test_sol->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Detailed Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

  • Measurement: Record the absorbance at 734 nm after a 6-minute incubation period.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Detailed Protocol:

  • Induction of Lipid Peroxidation: A lipid-rich source, such as a tissue homogenate or a linoleic acid emulsion, is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the test antioxidant.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

  • Extraction: The resulting pink-colored MDA-TBA adduct is extracted with an organic solvent (e.g., n-butanol).

  • Measurement: The absorbance of the organic layer is measured at 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).

Antioxidant Signaling Pathways

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in cellular defense against oxidative stress. While specific pathways for this compound have not been elucidated, phenolic antioxidants are generally known to influence the following pathways:

  • Nrf2-Keap1 Pathway: Phenolic compounds can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which upregulates the expression of a battery of antioxidant and detoxifying enzymes.

  • MAPK and PI3K/Akt Pathways: These pathways are involved in cell survival and proliferation and can be modulated by phenolic compounds to protect cells from oxidative damage.

Signaling_Pathways Phenolic Phenolic Antioxidant Nrf2 Nrf2 Activation Phenolic->Nrf2 activates MAPK_PI3K Modulation of MAPK & PI3K/Akt Pathways Phenolic->MAPK_PI3K modulates ROS Reactive Oxygen Species (ROS) ROS->Nrf2 induces ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of Cell_Survival Enhanced Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival contributes to MAPK_PI3K->Cell_Survival

Conclusion

BHT is a well-established synthetic antioxidant with a proven track record. While direct comparative data for this compound is currently limited, the available information on structurally similar compounds suggests it is a potent antioxidant. The presence of the hydroxymethyl group may enhance its radical scavenging activity and solubility. Further head-to-head studies employing standardized assays are necessary to definitively rank the antioxidant efficacy of these two compounds. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct their own comparative evaluations to determine the most suitable antioxidant for their specific research and development needs.

References

A Comparative Guide to the Synergistic Antioxidant Effects of 4-tert-butyl-2-(hydroxymethyl)phenol and Other Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the potential synergistic antioxidant effects of 4-tert-butyl-2-(hydroxymethyl)phenol when combined with other antioxidant additives. Due to a lack of specific experimental data on this particular compound in publicly available literature, this document focuses on the established principles of antioxidant synergy observed with structurally similar phenolic compounds. It offers detailed experimental protocols and data presentation formats to enable researchers to conduct their own comparative studies.

Introduction to Antioxidant Synergy

Antioxidant synergy occurs when the combined antioxidant activity of a mixture of compounds is greater than the sum of their individual activities. This can be a highly effective strategy in combating oxidative stress, with applications ranging from food preservation to pharmaceuticals. Phenolic compounds, such as this compound, are primary antioxidants that can donate a hydrogen atom to neutralize free radicals. Their efficacy can often be enhanced by the presence of other antioxidants that may regenerate the primary antioxidant, chelate pro-oxidant metals, or scavenge different types of radicals.

Conversely, an antagonistic effect, where the combined activity is less than the sum of the individual activities, can also occur. An additive effect is when the combined activity is equal to the sum of the individual activities. Understanding these interactions is crucial for developing effective antioxidant formulations.

Antioxidant Profile of Structurally Similar Compounds

While specific data for this compound is limited, the antioxidant activity of the related compound 2,4-di-tert-butylphenol (2,4-DTBP) has been evaluated. One study reported the following IC50 values for 2,4-DTBP[1]:

  • DPPH radical scavenging activity: IC50 of 60 µg/mL

  • ABTS radical scavenging activity: IC50 of 17 µg/mL

  • Metal Chelating Activity: IC50 of 20 µg/mL

These values indicate that 2,4-DTBP is a potent antioxidant, and it is reasonable to hypothesize that this compound would exhibit comparable, if not modulated, activity due to its similar hindered phenol structure. The hydroxymethyl group may influence its solubility and interaction with other molecules.

Potential Synergistic Combinations

Based on studies of other phenolic antioxidants, the following additives are prime candidates for synergistic studies with this compound:

  • Ascorbic Acid (Vitamin C): Known to regenerate the phenoxyl radicals of other antioxidants, thereby restoring their antioxidant capacity. Synergistic effects have been observed between ascorbic acid and various phenolic compounds.[2][3]

  • Tocopherols (Vitamin E): As lipid-soluble antioxidants, tocopherols can work in concert with water-soluble antioxidants like some phenolics at the lipid-water interface of emulsions.[4] Synergism between α-tocopherol and phenolic acids has been reported.[5]

  • Other Phenolic Compounds: Combinations of different phenolic compounds can lead to synergistic effects, for instance, the combination of gallic acid and caffeic acid has shown considerable synergy.[6]

  • Secondary Antioxidants: Hindered phenols often show synergistic performance with secondary antioxidants such as phosphites and thioethers, which decompose hydroperoxides.[7][8]

Comparative Data on Synergistic Effects of Phenolic Antioxidants

The following table summarizes experimental data from the literature on the synergistic effects of various phenolic compounds with other antioxidants. This serves as a reference for the types of results that might be expected when testing this compound.

Phenolic Compound Additive Assay Observation Reference
3,4-dihydroxyphenylacetic acidAscorbic AcidORACSynergistic effect observed (1.2-fold increase over theoretical value)[2]
Protocatechuic acidAscorbic Acid & Uric AcidORACSynergistic effect observed (1.5-fold increase over theoretical value)[2]
Gallic AcidCaffeic AcidFRAPSignificant synergistic effect (137.8% increase)[6]
Ferulic Acidα-TocopherolBODIPY fluorescence in liposomesMost effective synergistic antioxidant system tested
Vanillin4-hydroxybenzoic acidFRAPSynergistic effect with over 200% increase in antioxidant capacity

Experimental Protocols

To quantitatively assess the synergistic antioxidant effects of this compound, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound stock solution

  • Additive stock solution (e.g., Ascorbic Acid)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the individual antioxidants and their mixtures in methanol.

  • In a 96-well plate, add a specific volume of the antioxidant solution (or methanol as a control) to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the appropriate wavelength (around 517 nm).

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound stock solution

  • Additive stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation solution by mixing the ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with PBS or ethanol to an absorbance of ~0.7 at 734 nm.

  • Prepare serial dilutions of the individual antioxidants and their mixtures.

  • Add a small volume of the antioxidant solution to the diluted ABTS radical solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing acetate buffer, TPTZ solution, and FeCl₃ solution)

  • This compound stock solution

  • Additive stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the FRAP reagent fresh.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the antioxidant solution (or blank) to the FRAP reagent in a microplate well.

  • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the results as equivalents of the standard.

Analysis of Synergy

To determine if the interaction is synergistic, additive, or antagonistic, the Combination Index (CI) can be calculated. A simplified approach is to compare the experimental result of the mixture with the theoretical additive result.

Synergy: Experimental Value > Theoretical Additive Value Antagonism: Experimental Value < Theoretical Additive Value Additive: Experimental Value = Theoretical Additive Value

Visualizations

Experimental Workflow for Synergy Assessment

experimental_workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis A Prepare Stock Solutions (Compound A & Additive B) B Create Serial Dilutions (A, B, and A+B Mixtures) A->B C Perform DPPH, ABTS, or FRAP Assay B->C D Measure Absorbance C->D E Calculate IC50 or Antioxidant Capacity D->E F Determine Interaction (Synergy, Additive, Antagonism) E->F

Caption: Workflow for assessing antioxidant synergy.

Proposed Mechanism of Synergy with a Regenerating Agent

synergistic_mechanism Phenol Phenolic Antioxidant (this compound) Phenoxyl Phenoxyl Radical (Inactive) Phenol->Phenoxyl donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized accepts H• Phenoxyl->Phenol regenerated by Regenerator Regenerating Agent (e.g., Ascorbic Acid) Regenerator->Phenoxyl RegenRadical Regenerator Radical (Less Reactive) Regenerator->RegenRadical donates H•

Caption: Regeneration of a phenolic antioxidant.

References

Performance of Hindered Phenolic Antioxidants in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the efficacy of common hindered phenolic antioxidants in preserving the integrity of various polymer systems. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual representations of antioxidant mechanisms and evaluation workflows.

Please Note: Direct performance data for 4-tert-butyl-2-(hydroxymethyl)phenol as a standalone antioxidant in polymer matrices is not extensively available in peer-reviewed literature. This compound is more commonly referenced as a monomer in the production of phenolic resins. Therefore, this guide focuses on structurally similar and widely used hindered phenolic antioxidants: Butylated Hydroxytoluene (BHT), Irganox 1010, and Irganox 1076. The insights provided for these compounds offer a strong comparative framework for evaluating the potential performance of this compound.

Comparative Performance Data of Hindered Phenolic Antioxidants

The efficacy of an antioxidant is highly dependent on the polymer matrix, processing conditions, and the end-use environment. The following tables summarize key performance indicators for BHT, Irganox 1010, and Irganox 1076 in polyethylene and polypropylene, two of the most common polymer systems.

Performance in Polyethylene (PE)
AntioxidantConcentration (wt%)Polymer TypeTest MethodKey Findings
BHT (Butylated Hydroxytoluene) 0.1HXLPE (Highly Crosslinked Polyethylene)Accelerated Aging & FTIRLowest oxidation index (0.21) compared to HPAO, Vitamin E, and β-carotene.[1]
HPAO (Hindered Phenol Antioxidant - Pentaerythritol Tetrakis[methylene-3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate]) *0.1HXLPEAccelerated Aging & FTIROxidation index of 0.28.[1] Less reduction in crosslinking compared to BHT.[1][2]
Irganox 1076 0.1 - 0.4PolyethyleneManufacturer DataProvides long-term thermal stability.
Irganox 1010 0.05 - 0.4PolyethyleneManufacturer DataOffers good compatibility and high resistance to extraction.[3][4]

Note: The HPAO listed is structurally similar to Irganox 1010.

Performance in Polypropylene (PP)
AntioxidantConcentration (wt%)Polymer TypeTest MethodKey Findings
Irganox 1010 Not specifiedPP-R (Polypropylene Random Copolymer)OIT (Oxidation Induction Time)Significant consumption of Irganox 1010 during aging at 110°C, indicating its active role in stabilization.[5]
Irganox 1330 Not specifiedPP-ROITPresent in combination with Irganox 1010 and Irgafos 168 in new pipes, showing its use in antioxidant packages.[5]
Irganox 1076 0.1 - 0.4PolypropyleneManufacturer DataRecommended for long-term thermal stability.[6]
Irganox 1010 & Irgafos 168 Not specifiedRecycled PPOIT & HPLCReprocessing with added antioxidants increases OIT values. Irgafos 168 (a secondary antioxidant) is depleted more rapidly than Irganox 1010.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are protocols for key experiments cited in this guide.

Oxidation Induction Time (OIT)

The OIT test is a standardized method used to determine the resistance of a material to oxidative degradation.[8]

  • Principle: A sample is heated to a specified isothermal temperature in an inert atmosphere (nitrogen). Oxygen is then introduced, and the time until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates greater oxidative stability.[9][10]

  • Apparatus: Differential Scanning Calorimeter (DSC).[10][11]

  • Procedure (based on ASTM D3895):

    • A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

    • The sample is placed in the DSC cell and heated under a nitrogen atmosphere to the desired isothermal temperature (e.g., 200°C for polyethylene).

    • Once the temperature has stabilized, the gas is switched from nitrogen to oxygen at the same flow rate.

    • The time is recorded from the introduction of oxygen until the onset of the exothermic peak, which signifies the beginning of oxidation. This time is the OIT.[11]

Melt Flow Rate (MFR)

MFR is an indirect measure of the molecular weight of a polymer and is sensitive to degradation.[12][13]

  • Principle: The MFR test measures the mass of polymer that flows through a standardized capillary die at a specific temperature and load over a period of 10 minutes. Polymer degradation leads to chain scission, reducing the molecular weight and increasing the MFR.[13][14][15]

  • Apparatus: Melt Flow Indexer.[15]

  • Procedure (based on ASTM D1238):

    • The barrel of the melt flow indexer is heated to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[13]

    • Approximately 7 grams of the polymer sample is loaded into the barrel.[14]

    • A specified weight is placed on the piston, forcing the molten polymer through the die.[14]

    • The extrudate is cut at regular, timed intervals.

    • The collected extrudates are weighed, and the MFR is calculated in grams per 10 minutes.[14]

Accelerated Aging followed by FTIR Spectroscopy

Accelerated aging protocols are used to simulate the long-term degradation of polymers under specific environmental conditions.[16][17]

  • Principle: Polymer samples are exposed to elevated temperatures, UV radiation, or specific chemical environments to accelerate the aging process.[16][17] The chemical changes, such as the formation of carbonyl groups due to oxidation, are then quantified using Fourier Transform Infrared (FTIR) spectroscopy.

  • Apparatus: Convection oven or environmental chamber, FTIR spectrometer.

  • Procedure:

    • Polymer samples (e.g., films or molded plaques) are placed in a convection oven at a specified temperature (e.g., 150°C) for a defined period (e.g., several days or weeks).[18][19]

    • At regular intervals, samples are removed for analysis.

    • FTIR spectra of the aged samples are recorded.

    • The extent of oxidation is quantified by measuring the absorbance of the carbonyl peak (typically in the region of 1700-1750 cm⁻¹). The ratio of the carbonyl peak absorbance to a reference peak (that does not change with degradation) is calculated to determine the oxidation index.

Visualizing Mechanisms and Workflows

Mechanism of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are primary antioxidants that act as free radical scavengers.[20] The bulky tert-butyl groups ortho to the hydroxyl group enhance their stability and efficiency.[21] They interrupt the degradation cycle by donating a hydrogen atom to highly reactive peroxy radicals, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical that is less reactive and does not propagate the degradation chain.[21][22]

Antioxidant_Mechanism cluster_propagation Polymer Autoxidation Cycle cluster_inhibition Inhibition by Hindered Phenol P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 O2 Oxygen (O2) POO_radical->P_radical → P• + Products POOH Hydroperoxide (POOH) POO_radical->POOH + PH ArOH Hindered Phenol (ArOH) POO_radical->ArOH Inhibition PH Polymer Chain (PH) POOH->P_radical → P• + •OH ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical + POO• POO_radical_inhibit Peroxy Radical (POO•) POOH_stable Stable Hydroperoxide (POOH)

Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

Experimental Workflow for Antioxidant Evaluation

The evaluation of a new antioxidant in a polymer matrix typically follows a systematic workflow, from sample preparation to a series of performance tests.

Experimental_Workflow Start Define Polymer and Antioxidant Concentrations Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Sample_Prep Sample Preparation (e.g., Injection Molding, Film Casting) Compounding->Sample_Prep Initial_Characterization Initial Characterization Sample_Prep->Initial_Characterization Aging Accelerated Aging (e.g., Oven Aging) Sample_Prep->Aging MFR_Initial Melt Flow Rate (MFR) Initial_Characterization->MFR_Initial OIT_Initial Oxidation Induction Time (OIT) Initial_Characterization->OIT_Initial Mechanical_Initial Initial Mechanical Properties (e.g., Tensile Strength) Initial_Characterization->Mechanical_Initial Comparison Data Comparison and Performance Evaluation MFR_Initial->Comparison OIT_Initial->Comparison Mechanical_Initial->Comparison Post_Aging_Characterization Post-Aging Characterization Aging->Post_Aging_Characterization MFR_Aged Melt Flow Rate (MFR) Post_Aging_Characterization->MFR_Aged FTIR FTIR for Oxidation Index Post_Aging_Characterization->FTIR Mechanical_Aged Aged Mechanical Properties Post_Aging_Characterization->Mechanical_Aged MFR_Aged->Comparison FTIR->Comparison Mechanical_Aged->Comparison

References

Comparative Cytotoxicity Analysis of 4-tert-butyl-2-(hydroxymethyl)phenol and Structurally Related Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals assessing the cytotoxic potential of phenolic compounds.

Introduction

Phenolic compounds are a diverse group of chemicals characterized by a hydroxyl group attached to an aromatic ring. They are widely used in various industrial and commercial applications, including as antioxidants in food, cosmetics, and plastics. This guide provides a comparative analysis of the cytotoxicity of 4-tert-butyl-2-(hydroxymethyl)phenol and two structurally related and commercially significant alternatives: Butylated Hydroxytoluene (BHT) and 2,4-Di-tert-butylphenol (2,4-DTBP). Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on providing a framework for assessment and presents available data for the alternative compounds to serve as a benchmark.

Cytotoxicity Profile Comparison

Quantitative data on the cytotoxic effects of these compounds are crucial for risk assessment and the development of safer alternatives. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 1: Comparative Cytotoxicity (IC50) of Phenolic Antioxidants on Human Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compound --Data not available-
Butylated Hydroxytoluene (BHT) HL-60 (Human promyelocytic leukemia)Not specified0.2-0.3 mM[1]
HSC-2 (Human squamous cell carcinoma)Not specified0.2-0.3 mM[1]
2,4-Di-tert-butylphenol (2,4-DTBP) HCT-116 (Human colon carcinoma)MTT AssayNot specified-
SW480 (Human colon adenocarcinoma)MTT AssayNot specified-

Note: While a study on the cytotoxicity of 2,4-DTBP on colon cancer cell lines was identified, specific IC50 values were not provided in the abstract.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of phenolic compounds are often mediated through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.

Butylated Hydroxytoluene (BHT)

BHT has been shown to induce apoptosis through various mechanisms. In mouse Leydig cells, BHT treatment leads to dysregulation of calcium homeostasis and endoplasmic reticulum (ER) stress, which in turn triggers the intrinsic apoptosis pathway. This process involves the activation of the PI3K/AKT and MAPK signaling pathways[2]. Furthermore, metabolites of BHT, such as BHT-quinone and BHT-OOH, can induce oxidative DNA damage and internucleosomal DNA fragmentation, which are hallmarks of apoptosis[3]. BHT is also known to act as a radical scavenger, which can protect against certain forms of cell death like ferroptosis[4][[“]].

dot

BHT_Signaling_Pathway BHT Butylated Hydroxytoluene (BHT) Ca_Dysregulation Ca2+ Dysregulation BHT->Ca_Dysregulation ER_Stress ER Stress BHT->ER_Stress PI3K_AKT PI3K/AKT Pathway BHT->PI3K_AKT MAPK MAPK Pathway BHT->MAPK Mitochondria Mitochondria Ca_Dysregulation->Mitochondria ER_Stress->Mitochondria Intrinsic_Apoptosis Intrinsic Apoptosis Mitochondria->Intrinsic_Apoptosis Cell_Death Cell Death Intrinsic_Apoptosis->Cell_Death DTBP_Signaling_Pathway DTBP 2,4-Di-tert-butylphenol (2,4-DTBP) RXR RXRα DTBP->RXR Heterodimer RXRα/PPARγ Heterodimer RXR->Heterodimer PPAR PPARγ PPAR->Heterodimer Gene_Expression Target Gene Expression Heterodimer->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_Cells Incubate (24h) Start->Incubate_Cells Treat Treat with phenolic compound Incubate_Cells->Treat Incubate_Treatment Incubate (24-72h) Treat->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure End Calculate IC50 Measure->End AnnexinV_Workflow Start Induce apoptosis (treat cells) Harvest Harvest cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Wash_Buffer Wash with 1X Binding Buffer Wash_PBS->Wash_Buffer Resuspend Resuspend in 1X Binding Buffer Wash_Buffer->Resuspend Add_AnnexinV Add Annexin V-FITC Resuspend->Add_AnnexinV Incubate_AnnexinV Incubate (15 min) Add_AnnexinV->Incubate_AnnexinV Add_PI Add Propidium Iodide (PI) Incubate_AnnexinV->Add_PI Analyze Analyze by Flow Cytometry Add_PI->Analyze End Quantify apoptotic cells Analyze->End Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection End Analyze protein expression Detection->End

References

A Comparative Guide to the Synthetic Routes of 4-tert-butyl-2-(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective synthesis of substituted phenols is a critical endeavor. 4-tert-butyl-2-(hydroxymethyl)phenol, a valuable intermediate, can be synthesized through several strategic routes. This guide provides an objective comparison of the primary synthetic pathways, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Strategies

Two principal strategies for the synthesis of this compound are the direct, one-step hydroxymethylation of 4-tert-butylphenol and a two-step approach involving formylation followed by reduction. The two-step method offers alternative formylation reactions, namely the Duff and Reimer-Tiemann reactions.

Route Reaction Steps Key Reagents Reported Yield Advantages Disadvantages
Direct Hydroxymethylation 1Formaldehyde, Base (e.g., KOH)Not specified for mono-product; di-substitution is common.One-step process.Low selectivity for the mono-hydroxymethylated product; formation of 4-tert-butyl-2,6-di(hydroxymethyl)phenol is a significant side reaction. Long reaction times may be required.
Two-Step: Duff Reaction & Reduction 21. Hexamethylenetetramine, Acid (e.g., TFA)2. Sodium BorohydrideFormylation: ~29%Reduction: Typically high (>90%)Good ortho-selectivity for the formylation step. Milder conditions compared to direct hydroxymethylation.Moderate yield in the formylation step. Two-step process increases overall synthesis time.
Two-Step: Reimer-Tiemann & Reduction 21. Chloroform, Strong Base (e.g., NaOH)2. Sodium BorohydrideNot specified for this substrate.Well-established method for ortho-formylation of phenols.Use of chloroform, a hazardous solvent. Biphasic reaction conditions can be complex to manage. Potential for side products.

Experimental Protocols

Route 1: Direct Hydroxymethylation (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of a similar hydroxymethylated phenol and may require optimization for the selective synthesis of the mono-substituted product.

Step 1: Synthesis of this compound

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 4-tert-butylphenol (1 equivalent) in a suitable solvent such as tert-butyl alcohol.

  • Add a solution of formaldehyde (1 equivalent) in the same solvent.

  • Introduce a catalytic amount of a base, such as potassium hydroxide (e.g., 0.03 equivalents), dissolved in the alcohol.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) to optimize for the formation of the mono-hydroxymethylated product and minimize the di-substituted byproduct.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with a suitable organic solvent (e.g., methylene chloride), wash the organic phase with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product will likely be a mixture of starting material, mono- and di-hydroxymethylated products, requiring purification by column chromatography.

Route 2: Two-Step Synthesis via Formylation and Reduction

This route first prepares 2-formyl-4-tert-butylphenol, which is then reduced to the target alcohol.

Method A: Duff Reaction for Formylation

Step 1: Synthesis of 2-formyl-4-tert-butylphenol

  • Dissolve 4-tert-butylphenol (1 equivalent) in anhydrous trifluoroacetic acid under a nitrogen atmosphere.

  • Add hexamethylenetetramine (1 equivalent) in one portion.

  • Reflux the resulting yellow solution for approximately 90 minutes, or until TLC indicates the consumption of the starting phenol.[1]

  • Cool the mixture to room temperature and pour it into 4 M HCl.[1]

  • Stir for 15 minutes and then extract the product with methylene chloride.[1]

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-formyl-4-tert-butylphenol. A reported yield for this reaction is 29%.[1]

Method B: Reimer-Tiemann Reaction for Formylation (General Procedure)

Step 1: Synthesis of 2-formyl-4-tert-butylphenol

  • Dissolve 4-tert-butylphenol in a 10-40% aqueous solution of sodium hydroxide.[2]

  • Add an excess of chloroform to create a biphasic system.[2]

  • Stir the mixture vigorously at approximately 60-70°C for several hours.[2][3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify with dilute HCl to precipitate the product.

  • Extract the product with a suitable organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • After solvent removal, purify the crude product by column chromatography.

Step 2: Reduction of 2-formyl-4-tert-butylphenol

  • Dissolve 2-formyl-4-tert-butylphenol (1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH4) (a slight excess, e.g., 1.1 equivalents) in portions.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash the organic layer with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound. This reduction is typically high-yielding.

Synthetic Pathways Overview

Synthetic_Routes cluster_0 Starting Material cluster_1 Route 1: Direct Hydroxymethylation cluster_2 Route 2: Two-Step Synthesis cluster_3 Step 1: Formylation cluster_4 Step 2: Reduction 4_tert_butylphenol 4-tert-butylphenol Direct_Hydroxymethylation Direct Hydroxymethylation (Formaldehyde, Base) 4_tert_butylphenol->Direct_Hydroxymethylation One-step Duff_Reaction Duff Reaction (Hexamethylenetetramine, Acid) 4_tert_butylphenol->Duff_Reaction Reimer_Tiemann Reimer-Tiemann Reaction (Chloroform, Base) 4_tert_butylphenol->Reimer_Tiemann Target_1 This compound Direct_Hydroxymethylation->Target_1 Side_Product 4-tert-butyl-2,6-di(hydroxymethyl)phenol Direct_Hydroxymethylation->Side_Product Side Reaction Formylation Formylation Intermediate (2-formyl-4-tert-butylphenol) Reduction Reduction (Sodium Borohydride) Formylation->Reduction Duff_Reaction->Formylation Reimer_Tiemann->Formylation Target_2 This compound Reduction->Target_2

Caption: Synthetic strategies for this compound.

References

Unmasking Endocrine Disruptors: A Comparative Analysis of 4-tert-Butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the endocrine-disrupting potential of 4-tert-butylphenol (4-t-BP) and its derivatives reveals significant interactions with key hormonal pathways. This guide provides a comparative analysis of their effects on estrogen, androgen, and other nuclear receptors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

4-tert-Butylphenol (4-t-BP) and its derivatives are a class of alkylphenols used in the production of polymers, resins, and other industrial products. Growing evidence indicates that these compounds can act as endocrine disruptors, interfering with the body's hormonal systems and potentially leading to adverse health effects. This guide synthesizes findings from in vitro and in vivo studies to evaluate and compare the endocrine-disrupting potential of various 4-t-BP derivatives.

Estrogenic and Anti-Androgenic Activities Dominate the Profile

The primary endocrine-disrupting effects of 4-t-BP derivatives are their ability to mimic estrogen and inhibit the action of androgens. Several studies have demonstrated that compounds like 4-tert-octylphenol (4-t-OP) and 4-t-BP itself can bind to and activate the estrogen receptor alpha (ERα), leading to estrogenic effects.[1][2][3] Conversely, these and other derivatives have been shown to act as antagonists to the androgen receptor (AR), blocking the normal activity of male hormones.[1][4]

The structural characteristics of these molecules, particularly the length and branching of the alkyl chain, play a crucial role in determining their binding affinity for nuclear receptors.[5] Generally, a longer alkyl chain is associated with greater estrogen receptor binding affinity.[5]

Broad-Spectrum Endocrine Disruption: Beyond Estrogen and Androgen Receptors

While the focus has largely been on estrogenic and anti-androgenic effects, research indicates that 4-t-BP derivatives can interact with a wider range of nuclear receptors. Some have been identified as progesterone receptor (PR) antagonists and inverse agonists for the estrogen-related receptor gamma (ERRγ).[1] Furthermore, 2,4-di-tert-butylphenol (2,4-DTBP) has been shown to activate the retinoid X receptor (RXR), highlighting the diverse mechanisms through which these compounds can disrupt endocrine function.[6][7]

Quantitative Comparison of Endocrine-Disrupting Potential

The following tables summarize the quantitative data on the interaction of 4-t-BP derivatives with various nuclear receptors, providing a basis for comparing their potency.

CompoundReceptorAssay TypeEndpointValueReference
4-tert-ButylphenolEstrogen Receptor α (ERα)Receptor Binding AssayIC50Not Determined (weak binding)[8]
4-tert-OctylphenolEstrogen Receptor α (ERα)Agonist Assay-ERα agonist[1]
4-tert-OctylphenolAndrogen Receptor (AR)Antagonist Assay-AR antagonist[1]
4-OctylphenolAndrogen Receptor (AR)Reporter Gene AssayIC509.71 x 10⁻⁵ M[9]
4-NonylphenolAndrogen Receptor (AR)Reporter Gene AssayIC502.02 x 10⁻⁵ M[9]
2,4-Di-tert-butylphenolRetinoid X Receptor (RXR)--RXR activator[6][7]
2-tert-ButylphenolAndrogen Receptor (AR)Antagonist Assay-AR antagonist[1]
2-tert-ButylphenolProgesterone Receptor (PR)Antagonist Assay-Weak inhibitor[1]

Experimental Methodologies

A variety of in vitro assays are employed to assess the endocrine-disrupting potential of chemicals. These include:

  • Receptor Binding Assays: These assays directly measure the ability of a test chemical to bind to a specific nuclear receptor. A common format is a competitive binding assay where the test chemical competes with a radiolabeled ligand for binding to the receptor. The concentration of the test chemical that inhibits 50% of the radiolabeled ligand binding is known as the IC50 value.

  • Reporter Gene Assays: These cell-based assays measure the transcriptional activation of a receptor by a test chemical. Cells are engineered to contain a specific nuclear receptor and a reporter gene (e.g., luciferase) linked to a hormone-responsive element. When the test chemical binds to and activates the receptor, it triggers the expression of the reporter gene, which can be quantified.

  • Recombinant Yeast Assays: Similar to reporter gene assays, these assays use yeast cells that have been genetically modified to express a human nuclear receptor and a reporter gene. This system allows for the rapid screening of chemicals for their ability to activate or inhibit receptor activity.[1]

  • H295R Steroidogenesis Assay: This in vitro assay uses a human adrenal carcinoma cell line (H295R) to assess the effects of chemicals on the production of steroid hormones.[10] It provides a broader view of endocrine disruption by examining the entire steroidogenesis pathway.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of endocrine disruption and the experimental approaches used to study them, the following diagrams are provided.

Caption: Estrogen Receptor Signaling Pathway Disruption by 4-t-BP Derivatives.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding 4_t_BP 4-tert-Butylphenol Derivative 4_t_BP->AR Antagonistic Binding AR_active Activated AR (Dimer) AR->AR_active Dimerization ARE Androgen Response Element (DNA) AR_active->ARE Binding Transcription Gene Transcription ARE->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

Caption: Anti-Androgenic Action of 4-t-BP Derivatives on the Androgen Receptor Pathway.

Experimental_Workflow cluster_screening Initial Screening cluster_functional Functional Characterization cluster_invivo In Vivo Confirmation cluster_assessment Risk Assessment Receptor_Binding Receptor Binding Assays (ER, AR, etc.) Reporter_Gene Reporter Gene Assays (Agonist/Antagonist) Receptor_Binding->Reporter_Gene Yeast_Assay Recombinant Yeast Assays Yeast_Assay->Reporter_Gene Uterotrophic Uterotrophic Assay Reporter_Gene->Uterotrophic Steroidogenesis H295R Steroidogenesis Assay Animal_Studies Other Animal Studies Steroidogenesis->Animal_Studies Potency Potency & Efficacy Determination Uterotrophic->Potency Animal_Studies->Potency Hazard Hazard Identification Potency->Hazard

Caption: Workflow for Assessing Endocrine-Disrupting Potential.

Conclusion

The available evidence strongly indicates that 4-tert-butylphenol and its derivatives possess endocrine-disrupting properties, primarily through estrogen receptor agonism and androgen receptor antagonism. The potency and specific mechanisms of action can vary between different derivatives, underscoring the importance of individual compound assessment. The use of a battery of in vitro assays, complemented by in vivo studies, is crucial for a comprehensive evaluation of the potential risks posed by these chemicals to human and environmental health. Further research is needed to fully elucidate the structure-activity relationships and the potential for combined effects of these prevalent environmental contaminants.

References

Comparative Analysis of 4-tert-butyl-2-(hydroxymethyl)phenol and Structurally Related Phenolic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential biological activities and cross-reactivity of 4-tert-butyl-2-(hydroxymethyl)phenol and its structural analogs. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of phenolic compounds. Due to the limited direct experimental data on this compound, this analysis is based on data from structurally similar compounds to infer potential biological effects and cross-reactivity in various assays.

Executive Summary

Phenolic compounds are widely used in industrial and consumer products, leading to significant human exposure. Understanding their biological activities, including potential cross-reactivity in assays, is crucial for accurate risk assessment and drug development. This guide focuses on this compound and compares its potential activities with related alkylphenols such as p-tert-butylphenol and 2,4-di-tert-butylphenol (2,4-DTBP), as well as methylol phenols. The comparative data suggests that minor structural modifications on the phenol ring can lead to varied biological responses, including antioxidant activity, toxicity, and potential for skin sensitization.

Data Presentation: Comparative Biological Activities

The following table summarizes the quantitative data on the biological activities of phenolic compounds structurally related to this compound. This data is compiled from various in vitro and in vivo studies.

CompoundAssay TypeEndpointResultReference
p-tert-butylphenol Acute Dermal Toxicity (Rabbit)LD50>2000 mg/kg bw[1]
Acute Oral Toxicity (Rat)LD50>2000 mg/kg bw[1]
Repeated Dose and Reproductive/Developmental Toxicity (Rat, OECD TG 422)NOAEL60 mg/kg bw/day[1]
Repeated Dose and Reproductive/Developmental Toxicity (Rat, OECD TG 422)LOAEL200 mg/kg bw/day[1]
Skin Sensitization (Human Patch Test)-Positive results observed[2]
2,4-Di-tert-butylphenol (2,4-DTBP) Antioxidant Activity-BHT has about twice the antioxidant activity of 2,4-DTBP[3]
Antifungal Activity (Candida albicans)Biofilm InhibitionInhibited and disrupted biofilms[3]
Antibacterial Activity (Pseudomonas aeruginosa, Staphylococcus aureus)Radial Diffusion AssayBioactivity observed against multidrug-resistant bacteria[3]
Butylated Hydroxytoluene (BHT) Antioxidant ActivityFree Radical ScavengingEliminates 75.86% of ultra-oxygen free radicals at 600 mg/L[3]
Antioxidant ActivityFree Radical ScavengingEliminates 84.47% of hydroxyl free radicals at 500 mg/L[3]
Methylol Phenols (general) Contact Allergy (Human Patch Test)Cross-ReactivityCross-reactions observed with o-cresol, p-cresol, salicylaldehyde, 2,4-dimethyl phenol, and 2,6-dimethyl phenol[4]

Experimental Protocols

Detailed methodologies for key experiments cited are crucial for the replication and validation of findings.

Repeated Dose and Reproductive/Developmental Toxicity Screening (based on OECD TG 422)[1][2]
  • Test System: Sprague-Dawley rats (13 animals/sex/dose).

  • Administration: Gavage.

  • Dosage Levels: 20, 60, and 200 mg/kg bw/day.

  • Duration: 46 days.

  • Parameters Observed: Clinical signs of toxicity, body weight, food consumption, hematology, clinical biochemistry, gross pathology, organ weights, and histopathology. For the reproductive/developmental part, parameters such as mating performance, fertility, gestation length, and offspring viability were assessed.

  • Endpoint Determination: The No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL) were determined based on statistically significant adverse effects observed in the treated groups compared to the control group.

In Vitro Cytotoxicity and Cross-Contamination Assessment[5]

This study highlights the potential for cross-contamination in in vitro assays with volatile phenolic compounds.

  • Test System: Cell cultures in 96-well plates.

  • Compounds Tested: Trimethylhydroquinone (TMHQ) and 2,6-di-tert-butyl-4-ethylphenol (DTBEP).

  • Methodology:

    • Selected wells were filled with the test compound at a specific concentration (e.g., 100 µM).

    • Neighboring wells were filled with culture media only.

    • Plates were covered with either a standard plastic lid or gas-permeable/non-permeable plastic seals.

    • Plates were incubated at 37 °C for various time points (3, 6, or 24 hours).

    • Samples from neighboring wells were collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to detect diffusion of the test compound.

    • Cytotoxicity in wells adjacent to those containing volatile compounds was assessed to determine the effect of cross-contamination.

Mandatory Visualizations

Signaling Pathway: Potential Antioxidant Mechanism of Phenolic Compounds

The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to quench free radicals, thereby interrupting the chain reaction of oxidation.[3][5]

Antioxidant_Mechanism Reactive_Oxygen_Species Reactive Oxygen Species (ROS) (e.g., ROO•) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Reactive_Oxygen_Species->Phenoxyl_Radical H• donation Neutral_Molecule Neutral Molecule (ROOH) Phenolic_Compound Phenolic Compound (Ar-OH)

Caption: Antioxidant mechanism of phenolic compounds via hydrogen atom donation.

Experimental Workflow: In Vitro Cross-Reactivity Screening

The following workflow outlines a conceptual approach to screening for the cross-reactivity of this compound in biological assays, taking into account potential volatility and cross-contamination issues.[6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Select_Assays Select Target Biological Assays (e.g., Cytotoxicity, Receptor Binding) Prepare_Compounds Prepare Test Compound and Analogs Select_Assays->Prepare_Compounds Plate_Setup Plate Setup with Controls (Use of sealing films recommended) Prepare_Compounds->Plate_Setup Incubation Incubation Plate_Setup->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Cross_Reactivity_Analysis Cross-Reactivity & Cross-Contamination Analysis Data_Acquisition->Cross_Reactivity_Analysis Comparative_Report Generate Comparative Report Cross_Reactivity_Analysis->Comparative_Report

Caption: Workflow for in vitro cross-reactivity screening of phenolic compounds.

References

Safety Operating Guide

Proper Disposal of 4-Tert-butyl-2-(hydroxymethyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-tert-butyl-2-(hydroxymethyl)phenol is critical for ensuring laboratory safety and environmental protection. As a phenolic compound, it is considered hazardous waste and requires specific handling procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Solid Waste: Carefully sweep up solid this compound. Avoid creating dust. Place the collected solid into a clearly labeled, sealed, and suitable container for hazardous waste.

    • Contaminated Materials: Any materials that have come into contact with the chemical, such as paper towels, gloves, and pipette tips, should be collected in a separate, leak-proof container and treated as hazardous waste.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's and local regulations.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1] Refer to the Safety Data Sheet (SDS) for specific storage incompatibilities.

  • Disposal:

    • Never dispose of this compound down the drain or in regular trash. [2][3][4][5] This substance is very toxic to aquatic life with long-lasting effects.[3][4]

    • Arrange for the collection of the hazardous waste by a licensed disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by qualified professionals at a licensed facility.

Quantitative Data and Hazard Information

While a specific Safety Data Sheet for this compound was not identified, the data for the closely related compound, 4-tert-butylphenol, provides essential safety information.

ParameterValueReference
UN Number UN3077[3]
Proper Shipping Name Environmentally hazardous substances, solid, n.o.s.[3]
Hazard Class 9[3]
Packing Group III[3]
Flash Point 113 °C / 235.4 °F[3]
Melting Point 96 - 100 °C / 204.8 - 212 °F[3]
Boiling Point 236 - 238 °C / 456.8 - 460.4 °F[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Have this compound waste? B Is it solid or contaminated material? A->B C Carefully sweep solid into a designated, sealed hazardous waste container. B->C Solid D Place contaminated materials into a separate, sealed hazardous waste container. B->D Contaminated Material E Clearly label container(s) with 'Hazardous Waste' and chemical name. C->E D->E F Store in a designated, secure, and well-ventilated area. E->F G Contact Environmental Health & Safety (EHS) for pickup by a licensed disposal company. F->G H End: Waste properly disposed. G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.